2-Bromo-3,6-dichlorobenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXQJZQBUOOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Halogenated Benzyl Alcohols with a Focus on 2-Bromo-3,6-dichlorobenzyl alcohol Analogs
Disclaimer: Direct experimental data, including a specific CAS number, for 2-Bromo-3,6-dichlorobenzyl alcohol could not be located in the reviewed scientific literature and chemical databases. This suggests that it is not a commonly synthesized or commercially available compound. This guide, therefore, provides a comprehensive overview of the properties, synthesis, and potential applications of closely related halogenated benzyl alcohols to serve as a valuable resource for researchers and professionals in drug development.
Halogenated benzyl alcohols are a class of aromatic compounds that serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of halogen substituents on the benzene ring significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This technical guide will delve into the characteristics of this class of compounds, drawing on data from structurally similar molecules to infer the expected properties of this compound.
Physicochemical Properties of Halogenated Benzyl Alcohols
The properties of halogenated benzyl alcohols are dictated by the nature and position of the halogen atoms on the aromatic ring. The following table summarizes the key physicochemical data for several related isomers.
| Property | 2-Bromobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol | 2,6-Dichlorobenzyl alcohol | 2,4-Dichlorobenzyl alcohol |
| CAS Number | 18982-54-2[1] | 1805119-74-7[2] | 15258-73-8[3] | 1777-82-8[4] |
| Molecular Formula | C₇H₇BrO[1] | C₇H₅BrCl₂O | C₇H₆Cl₂O[3] | C₇H₆Cl₂O[4] |
| Molecular Weight | 187.03 g/mol [1] | 255.92 g/mol [2] | 177.03 g/mol [3] | 177.02 g/mol [4] |
| Appearance | Beige crystals | - | - | White crystalline solid[5] |
| Melting Point | 78 - 82 °C | - | - | 55-58 °C |
| Boiling Point | - | - | - | ~268 °C |
| Solubility | - | - | - | - |
Experimental Protocols: Synthesis of Halogenated Benzyl Alcohols
The synthesis of halogenated benzyl alcohols can be achieved through various methods, primarily involving the reduction of the corresponding benzoic acid or benzaldehyde, or the hydrolysis of the corresponding benzyl halide.
1. Reduction of Halogenated Benzoic Acids
A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid.
-
Reactants: A halogenated benzoic acid (e.g., 2-Bromo-5-methyl benzoic acid) and a reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[6]
-
Procedure:
-
The halogenated benzoic acid is gradually added to a solution of LiAlH₄ in an anhydrous solvent like Tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., Argon).[6]
-
The reaction mixture is then stirred for an extended period at room temperature to ensure complete reduction.[6]
-
Following the reaction, the excess reducing agent is quenched, and the product is worked up through filtration and concentration under reduced pressure.[6]
-
Purification of the resulting benzyl alcohol is typically performed using silica gel column chromatography.[6]
-
2. Hydrolysis of Halogenated Benzyl Halides
Another prevalent synthetic route is the hydrolysis of a corresponding benzyl halide.
-
Reactants: A halogenated benzyl chloride (e.g., 2,6-dichlorobenzyl chloride) and a hydrolyzing agent. A two-step process involving an acetate intermediate is often employed to improve yield and reduce side products.[7]
-
Procedure:
-
Acetate Formation: The halogenated benzyl chloride is reacted with an acetate-forming agent, such as anhydrous sodium acetate, often in the presence of a phase transfer catalyst like a quaternary ammonium salt. This reaction is typically carried out at an elevated temperature.[7]
-
Hydrolysis: The resulting benzyl acetate is then hydrolyzed to the corresponding benzyl alcohol. This can be achieved by adding an aqueous solution of a base, such as sodium hydroxide, and heating the mixture.
-
Purification: The final product, the halogenated benzyl alcohol, can be isolated and purified by standard techniques such as distillation or recrystallization.
-
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of halogenated benzyl alcohols.
References
- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
- 3. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 4. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Halogenated Benzyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated benzyl alcohols are a significant class of compounds in medicinal chemistry and materials science. The nature and position of halogen substituents on the benzene ring can profoundly influence the molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document aims to provide a technical overview of the physical properties of 2-Bromo-3,6-dichlorobenzyl alcohol. Due to the limited availability of specific data for this compound, this guide also presents data for closely related isomers and analogues to provide a comparative context for researchers.
Computed and Predicted Properties of Halogenated Benzyl Alcohols
In the absence of experimental data for this compound, computational methods can provide estimated values for its key physical properties. These predictions, alongside experimental data for similar compounds, offer valuable insights.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Bromobenzyl alcohol[1][2] | 2,3-Dichlorobenzyl alcohol[3] | 2,4-Dichlorobenzyl alcohol[4][5] | 2,6-Dichlorobenzyl alcohol[6] | 3-Bromo-2,5-dichlorobenzyl alcohol[7] |
| CAS Number | Not Available | 18982-54-2[1] | 38594-42-2[3] | 1777-82-8[4] | 15258-73-8[6] | 1805119-74-7[7] |
| Molecular Formula | C₇H₅BrCl₂O | C₇H₇BrO[1] | C₇H₆Cl₂O[3] | C₇H₆Cl₂O[4] | C₇H₆Cl₂O[6] | C₇H₅BrCl₂O[7] |
| Molecular Weight | 255.92 g/mol | 187.03 g/mol [1] | 177.03 g/mol [3] | 177.03 g/mol [4] | 177.03 g/mol [6] | 255.92 g/mol [7] |
| Appearance | - | Beige crystals[1] | White crystalline powder[3] | - | - | - |
| Melting Point | - | - | - | 57-60 °C[5] | - | - |
| Boiling Point | - | - | - | 150 °C at 25 mmHg[5] | - | - |
| pKa (Predicted) | - | - | 13.69 ± 0.10[3] | - | - | - |
| XLogP3 (Predicted) | - | 1.9[1] | 2.3 | 2.5[4] | - | - |
Note: Predicted values are derived from computational models and should be confirmed by experimental data.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not documented, a general approach can be inferred from established methods for the synthesis of related halogenated benzyl alcohols. A common synthetic route involves the reduction of the corresponding benzaldehyde.
Hypothetical Synthesis of this compound
A plausible method for the synthesis of this compound is the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.
Materials and Reagents:
-
2-Bromo-3,6-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve 2-Bromo-3,6-dichlorobenzaldehyde in a mixture of methanol and dichloromethane at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Slowly add sodium borohydride to the solution in portions. The reaction is typically exothermic and should be controlled by maintaining the temperature at 0 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Signaling Pathways and Biological Activity
Information regarding the specific biological activity or involvement in signaling pathways of this compound is not available. However, related compounds, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties and are used in throat lozenges.[4][5] The biological activity of halogenated benzyl alcohols is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes in microorganisms. Further research would be required to determine if this compound exhibits similar or other biological effects.
Conclusion
While direct experimental data for this compound remains elusive, this guide provides a framework for researchers by summarizing the properties of closely related compounds and outlining a plausible synthetic route. The provided data and protocols can serve as a valuable starting point for the synthesis, characterization, and further investigation of this specific halogenated benzyl alcohol for potential applications in drug discovery and materials science. It is recommended that any computationally derived data be validated through experimental determination.
References
- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 7. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Bromo-3,6-dichlorobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3,6-dichlorobenzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on structurally similar halogenated benzyl alcohols to infer its likely solubility profile. Furthermore, detailed experimental protocols for determining the solubility of organic compounds are provided to enable researchers to generate precise data. This document is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug development, where understanding solubility is a critical parameter for compound handling, formulation, and biological screening.
Introduction
The general principle of "like dissolves like" suggests that the polarity of the solvent and the solute are primary determinants of solubility. Given the presence of a polar hydroxyl group and a larger, nonpolar dichlorobromophenyl moiety, this compound is anticipated to exhibit good solubility in a range of polar organic solvents.
Predicted Solubility Profile of this compound
Based on the known solubility of analogous compounds, this compound is predicted to be soluble in polar organic solvents and have limited solubility in water. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the halogenated aromatic ring contributes to its solubility in less polar organic media.
Solubility Data of Structurally Related Compounds
To provide a framework for understanding the potential solubility of this compound, the following table summarizes the qualitative solubility information for several structurally analogous compounds.
| Compound Name | CAS Number | Molecular Formula | Solubility Profile |
| 2-Bromobenzyl alcohol | 18982-54-2 | C₇H₇BrO | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |
| 4-Bromobenzyl alcohol | 873-75-6 | C₇H₇BrO | Good solubility in organic solvents such as ethanol and ether; moderate solubility in water.[2] |
| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C₇H₆Cl₂O | Soluble in water, methanol, and chloroform.[3] |
| 2,6-Dichlorobenzyl alcohol | 15258-73-8 | C₇H₆Cl₂O | Insoluble in water.[4] |
| 3,5-Dichlorobenzyl alcohol | 60211-57-6 | C₇H₆Cl₂O | Soluble in Methanol.[5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8][9]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the sealed container at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker is recommended for consistent mixing.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure a clear supernatant, centrifugation or filtration (using a chemically inert filter, e.g., PTFE) of an aliquot of the supernatant is necessary.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[10] A pre-established calibration curve of the compound in the same solvent system is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
For earlier stages of drug discovery, kinetic solubility assays can be employed for a more rapid assessment.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add serial dilutions of the DMSO stock solution to an aqueous buffer or the desired organic solvent in a microplate format.
-
Precipitation Detection: The formation of a precipitate at a certain concentration indicates that the kinetic solubility limit has been exceeded. This can be detected by methods such as turbidimetry (light scattering).
-
Quantification (Optional): For more precise measurements, the solutions can be filtered, and the concentration in the filtrate determined by HPLC-UV or another suitable analytical method.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: General workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound is currently unavailable, this guide provides a robust framework for understanding its likely solubility characteristics based on the behavior of structurally similar compounds. The provided experimental protocols offer a clear path for researchers to determine the precise solubility of this compound in various organic solvents, a critical step for its effective use in research and development. The continued generation and dissemination of such fundamental physicochemical data are vital for advancing scientific discovery.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 4. 2,6-Dichlorobenzyl alcohol(15258-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3,5-Dichlorobenzyl alcohol CAS#: 60211-57-6 [m.chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmaguru.co [pharmaguru.co]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-3,6-dichlorobenzyl alcohol
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 2-Bromo-3,6-dichlorobenzyl alcohol. The information is targeted toward researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated aromatic compounds. This guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and provides a detailed experimental protocol for its analysis.
Predicted Mass Spectrum Fragmentation Data
The mass spectrum of this compound is expected to exhibit a characteristic pattern of fragments resulting from the ionization and subsequent decomposition of the parent molecule. The presence of bromine and chlorine atoms will lead to distinctive isotopic patterns for the molecular ion and its fragments. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed fragmentation origin. The exact relative abundances would need to be determined experimentally.
| Predicted Fragment Ion | Proposed Structure/Formula | m/z (Monoisotopic) | Key Fragmentation Pathway |
| Molecular Ion [M]˙⁺ | C₇H₅BrCl₂O˙⁺ | 254 | Initial electron ionization |
| [M-H]⁺ | C₇H₄BrCl₂O⁺ | 253 | Loss of a hydrogen radical |
| [M-OH]⁺ | C₇H₄BrCl₂⁺ | 237 | Loss of a hydroxyl radical |
| [M-CH₂O]˙⁺ | C₆H₃BrCl₂˙⁺ | 224 | Loss of formaldehyde |
| [M-Cl]⁺ | C₇H₅BrClO⁺ | 219 | Loss of a chlorine radical |
| [M-Br]⁺ | C₇H₅Cl₂O⁺ | 175 | Loss of a bromine radical |
| Tropylium-like ion | C₇H₄Cl₂⁺ | 146 | Loss of Br and CHO |
| Dichlorotropylium ion | C₇H₅Cl₂⁺ | 159 | Rearrangement and loss of Br and OH |
Elucidating the Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, more stable fragment ions. The presence of the aromatic ring, the benzylic alcohol group, and the halogen substituents all influence the fragmentation cascade.
A primary fragmentation event for benzyl alcohols is the cleavage of the C-C bond adjacent to the oxygen, a process known as alpha-cleavage.[1][2] Additionally, the loss of a water molecule is a common fragmentation pathway for alcohols.[1][2] For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[1][3] Halogenated compounds exhibit characteristic isotopic patterns due to the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+2 and M+4 peaks.[4][5]
The proposed fragmentation pathway for this compound is visualized in the following diagram:
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To empirically determine the fragmentation pattern of this compound, a gas chromatography-mass spectrometry (GC-MS) analysis is the recommended method.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or methanol (1 mL).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.
3. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
5. Data Analysis:
-
The acquired mass spectrum for the chromatographic peak corresponding to this compound should be analyzed.
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Identify and assign structures to the major fragment ions observed in the spectrum.
-
Compare the experimental fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds.
The following diagram illustrates the general workflow for this experimental protocol:
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-3,6-dichlorobenzyl alcohol. This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis process. The information presented is crucial for the structural elucidation and quality control of this complex halogenated aromatic alcohol in research and drug development settings.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Based on the analysis of structurally similar compounds, including other halogenated benzyl alcohols, the predicted vibrational frequencies are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Intensity |
| 3550 - 3200 | O-H stretch | Stretching | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Stretching | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H stretch (-CH₂-) | Stretching | Medium to Weak |
| 1600 - 1450 | C=C stretch (aromatic ring) | Stretching | Medium to Strong |
| 1465 - 1440 | -CH₂- bend (scissoring) | Bending | Medium |
| 1350 - 1250 | O-H bend | Bending | Medium |
| 1250 - 1000 | C-O stretch (primary alcohol) | Stretching | Strong |
| 850 - 750 | C-Cl stretch | Stretching | Strong |
| below 1000 | C-H out-of-plane bend | Bending | Strong |
| 700 - 500 | C-Br stretch | Stretching | Strong |
Table 1: Predicted FT-IR absorption bands for this compound.
Interpretation of the Spectrum
The FT-IR spectrum provides a molecular fingerprint of this compound. The broad absorption band in the 3550-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. The peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions correspond to the stretching vibrations of the aromatic C-H and aliphatic C-H bonds of the benzyl group, respectively.
The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed between 1600 and 1450 cm⁻¹. The strong absorption band in the 1250-1000 cm⁻¹ range is attributed to the C-O stretching of the primary alcohol. The influence of the halogen substituents is evident in the lower frequency region of the spectrum. The C-Cl stretching vibrations are expected to appear in the 850-750 cm⁻¹ range, while the C-Br stretch, being a heavier atom, will absorb at a lower wavenumber, typically between 700 and 500 cm⁻¹.[1] The substitution pattern on the benzene ring will influence the exact position and intensity of the C-H out-of-plane bending vibrations below 1000 cm⁻¹.[2]
Experimental Protocol
The following protocol details the methodology for obtaining the FT-IR spectrum of solid this compound using the KBr pellet technique.
3.1. Materials and Equipment
-
This compound sample
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
3.2. Sample Preparation (KBr Pellet Method)
-
Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool and store in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogeneous.
-
Transfer the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
3.3. Spectral Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.
References
An In-depth Technical Guide to 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Isomers
Chemical Structure and IUPAC Name
The name "2-Bromo-3,6-dichlorobenzyl alcohol" refers to a specific substitution pattern on a benzyl alcohol core. Based on IUPAC nomenclature, the carbon atom of the benzene ring attached to the hydroxymethyl (-CH₂OH) group is designated as position 1.
Requested Compound: this compound
-
IUPAC Name: (2-Bromo-3,6-dichlorophenyl)methanol
-
Chemical Structure:
-
A benzene ring is substituted with a hydroxymethyl group at position 1.
-
A bromine atom is located at position 2.
-
Chlorine atoms are located at positions 3 and 6.
-
Physicochemical Properties of Related Isomers
While no specific data exists for this compound, data for the related isomer, (3-Bromo-2,6-dichlorophenyl)methanol, is available and summarized below. This information can provide an approximation of the expected properties.
| Property | Value (for (3-Bromo-2,6-dichlorophenyl)methanol) | Reference |
| CAS Number | 1807171-96-5 | [1] |
| Molecular Formula | C₇H₅BrCl₂O | [1] |
| Molecular Weight | 255.924 g/mol | [1] |
| MDL Number | MFCD20923582 | [1] |
| SMILES | OCc1c(Cl)ccc(c1Cl)Br | [1] |
Synthesis of Halogenated Benzyl Alcohols
Substituted benzyl alcohols are commonly synthesized via the reduction of the corresponding benzaldehyde. This transformation can be achieved using various reducing agents.
Experimental Protocol: General Reduction of a Substituted Benzaldehyde to a Benzyl Alcohol
This protocol describes a general method for the reduction of a benzaldehyde to its corresponding benzyl alcohol using sodium borohydride (NaBH₄), a common and mild reducing agent.
-
Dissolution: The substituted benzaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: The solution is cooled in an ice bath to 0-5 °C with stirring.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of a weak acid, such as dilute hydrochloric acid, to neutralize the excess borohydride and the resulting borate esters.
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure to yield the crude product, which can then be purified by a suitable method, such as recrystallization or column chromatography, to afford the pure benzyl alcohol.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of substituted benzyl alcohols via reduction of benzaldehydes.
Applications in Research and Drug Development
Halogenated benzyl alcohols and their derivatives are important intermediates in organic synthesis. The presence of halogen atoms can significantly influence the electronic properties and lipophilicity of a molecule, which is of interest in the design of new pharmacologically active compounds. They can serve as building blocks for more complex molecules in various research areas, including pharmaceuticals and agrochemicals.
Signaling Pathways
There is no specific information available in the searched literature regarding the interaction of this compound or its close isomers with any biological signaling pathways. The biological activity of such a compound would need to be determined through experimental investigation.
Conclusion
While a comprehensive technical profile for this compound is not available in the current literature, this guide provides its predicted structure and IUPAC name. The data for the related isomer, (3-Bromo-2,6-dichlorophenyl)methanol, and a general synthesis protocol offer valuable information for researchers and scientists working with halogenated aromatic compounds. Further experimental work would be required to elucidate the specific properties and potential biological activities of this compound.
References
Technical Guide: Safety and Handling of 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Halogenated Benzyl Alcohols
Disclaimer: This document provides a summary of safety and handling information based on data for structurally similar halogenated benzyl alcohols. A specific Safety Data Sheet (SDS) for 2-Bromo-3,6-dichlorobenzyl alcohol was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should treat this compound with caution and handle it in accordance with the rigorous safety standards applied to novel chemicals of unknown toxicity. The information herein should be used as a preliminary guide and supplemented by professional judgment and, where possible, in-house toxicological assessment.
Chemical Identification and Physical Properties
Due to the absence of specific data for this compound, this section provides data for analogous compounds to offer a likely profile of its physical and chemical characteristics. Halogenated benzyl alcohols are typically crystalline solids with limited water solubility.
| Property | 2-Bromobenzyl alcohol | 2,4-Dichlorobenzyl alcohol | 4-Bromo-2,6-dichlorobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol |
| Molecular Formula | C₇H₇BrO[1] | C₇H₆Cl₂O[2] | C₇H₅BrCl₂O[3] | C₇H₅BrCl₂O[4] |
| Molecular Weight | 187.04 g/mol [1][5] | 177.02 g/mol [2] | 255.92 g/mol [3] | 255.92 g/mol [4] |
| CAS Number | 18982-54-2[1][5] | 1777-82-8[2] | 274671-77-1[3] | 1805119-74-7[4] |
| Appearance | Beige Powder Solid[1][6] | Solid | Not Specified | Not Specified |
| Melting Point | 78 - 82 °C[6] | 55 - 58 °C | Not Specified | Not Specified |
| Boiling Point | Not Available | 150 °C at 25 mmHg[2] | Not Specified | Not Specified |
| n-octanol/water Partition Coefficient (log Pow) | Not Available | 2.8 (at 24 °C) | Not Specified | Not Specified |
Hazard Identification and Classification
The following GHS hazard classifications have been identified for analogous compounds. It is prudent to assume that this compound may exhibit similar hazards.
| Hazard Class | GHS Classification (for analogous compounds) | Hazard Statement Codes |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][6] |
| Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][6] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning[1]
Primary Hazards:
-
Harmful if swallowed: Ingestion may lead to adverse health effects.[1][6][7]
-
Causes serious eye irritation: Direct contact with eyes can cause significant irritation.[1][6][7]
-
Potential for skin and respiratory irritation: While not always a primary classification for analogs, mild skin irritation and respiratory tract irritation upon inhalation of dust are potential risks.[7]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling potent chemical compounds is critical. The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling potentially hazardous chemical powders.
Key Handling Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the material.[1]
First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, preferably from an ophthalmologist. |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, consult a physician.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration or oxygen if necessary.[3] Get medical attention if symptoms occur or if you feel unwell.[1] |
Logical Relationship of Hazards and Precautions
The relationship between the identified hazards and the required precautionary measures can be visualized as a logical flow, emphasizing a risk-based approach to safety.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. 4-Bromo-2,6-dichlorobenzyl alcohol - Safety Data Sheet [chemicalbook.com]
- 4. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
- 5. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. multimedia.3m.com [multimedia.3m.com]
The Rising Profile of Halogenated Benzyl Alcohols in Medicinal Chemistry: A Technical Guide
Abstract
Halogenated benzyl alcohols, a versatile class of organic compounds, are gaining significant traction in the field of medicinal chemistry. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, make them valuable scaffolds and intermediates in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the current and potential applications of halogenated benzyl alcohols, with a focus on their antimicrobial, neuroprotective, and enzyme-inhibiting activities. We present a comprehensive overview of their synthesis, structure-activity relationships, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of these promising compounds.
Introduction: The Strategic Role of Halogenation in Drug Design
The introduction of halogen atoms into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile.[1][2][3][4] Halogenation can influence a molecule's lipophilicity, electronic properties, and conformation, thereby affecting its binding affinity to biological targets.[3][5] Halogenated benzyl alcohols, in particular, serve as key building blocks in the synthesis of a wide array of biologically active molecules.[1][6] Their utility stems from the synergistic effects of the hydroxyl and halogen functionalities, which can participate in hydrogen bonding and halogen bonding interactions, respectively—both crucial for molecular recognition at the active sites of enzymes and receptors.[3][7] This guide will delve into the specific applications of these compounds, highlighting their therapeutic potential.
Antimicrobial Applications: A Renewed Line of Defense
Halogenated benzyl alcohols have demonstrated significant antimicrobial effects, particularly against pathogenic Gram-positive and Gram-negative bacteria.[8] Their broad-spectrum activity makes them attractive candidates for the development of new disinfectants, antiseptics, and preservatives.[8]
Antibacterial Activity
Several studies have highlighted the potent antibacterial properties of halogenated benzyl alcohol derivatives. These compounds have shown efficacy against clinically relevant strains such as Staphylococcus aureus and Pseudomonas aeruginosa.[9][10][11] The antibacterial activity is often concentration-dependent, with certain derivatives exhibiting potency comparable to or even surpassing that of standard antibiotics like amoxicillin.[9][11] The mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.
Table 1: Antibacterial Activity of Selected Halogenated Benzyl Alcohol Derivatives
| Compound | Halogen Substituent | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 2d (from study) | Specific halogenation pattern not detailed | P. aeruginosa | 35 | Not specified | [9][11] |
| Compound 2d (from study) | Specific halogenation pattern not detailed | S. aureus | 12 (at 10⁻¹ dilution) | Not specified | [11] |
| Bromophycoic Acid A | Bromine | Methicillin-resistant S. aureus | Not specified | 1.6 µg/mL | [12] |
| Bromophycoic Acid A | Bromine | Vancomycin-resistant Enterococcus faecium | Not specified | 6.3 µg/mL | [12] |
| Bromophycoic Acid E | Bromine | Vancomycin-resistant Enterococcus faecium | Not specified | 1.6 µg/mL | [12] |
Proposed Mechanism of Antibacterial Action
Docking studies have suggested that halogenated benzyl alcohol derivatives can effectively bind to the active site of crucial bacterial enzymes, such as glucosamine-6-phosphate synthase (GlcN-6-P).[9] This enzyme is essential for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, the compounds disrupt cell wall integrity, leading to bacterial cell death.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 9. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and availability of 2-Bromo-3,6-dichlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3,6-dichlorobenzyl alcohol, a compound of interest for research and development in medicinal chemistry and materials science. Due to its limited commercial availability, this guide focuses on the synthetic pathways for its preparation and explores its potential biological activities based on structurally related compounds.
Commercial Availability
Table 1: Availability of Structurally Related Benzyl Alcohols
| Compound Name | Commercial Availability | Notes |
| 2-Bromo-3,6-difluorobenzyl alcohol | Available from specialty suppliers | Substitution pattern differs (F instead of Cl) |
| 2-Bromo-5-chlorobenzyl alcohol | Available from multiple suppliers | Different chlorine substitution pattern |
| 2-Bromo-6-chloro-3-methylbenzyl alcohol | Available from specialty suppliers | Different chlorine and methyl substitution |
| 3-Bromo-2,5-dichlorobenzyl alcohol | Available from specialty suppliers | Different bromine and chlorine substitution |
| 2,4-Dichlorobenzyl alcohol | Widely available | Lacks the bromo substituent |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 2-bromobenzoic acid. The first step involves the chlorination of 2-bromobenzoic acid to yield 2-bromo-3,6-dichlorobenzoic acid, followed by the reduction of the carboxylic acid to the corresponding benzyl alcohol.
Step 1: Synthesis of 2-Bromo-3,6-dichlorobenzoic Acid
This procedure is adapted from the methodology described in Chinese patent CN109761788A.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser with 2-bromobenzoic acid (1.0 eq) and concentrated sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of aluminum chloride (AlCl₃) to the stirred mixture.[1]
-
Chlorination: While maintaining the reaction temperature between 30-90°C, bubble chlorine gas through the mixture. The reaction progress can be monitored by techniques such as TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with water until the filtrate is neutral. The resulting 2-bromo-3,6-dichlorobenzoic acid can be further purified by recrystallization.
Step 2: Reduction of 2-Bromo-3,6-dichlorobenzoic Acid to this compound
This protocol is a general procedure for the reduction of benzoic acids to benzyl alcohols using lithium aluminum hydride (LiAlH₄), adapted from a similar synthesis.[2]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Purge the apparatus with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the mixture to 0°C in an ice bath.
-
Addition of Carboxylic Acid: Dissolve 2-bromo-3,6-dichlorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by silica gel column chromatography.
Potential Biological Activity and Mechanism of Action
While no specific studies on the biological activity of this compound have been identified, the antiseptic properties of structurally related dichlorobenzyl alcohols, such as 2,4-dichlorobenzyl alcohol, are well-documented.[2][3][4] These compounds exhibit broad-spectrum antimicrobial activity against bacteria and viruses associated with mouth and throat infections.[2][3][4]
The proposed mechanism of action for the antiseptic properties of dichlorobenzyl alcohols is not fully elucidated but is thought to involve the denaturation of external microbial proteins and the disruption of their tertiary structures.[3][4] Additionally, some dichlorobenzyl alcohols exhibit local anesthetic properties, which are attributed to a blockade of sodium channels.[3]
It is plausible that this compound may exhibit similar antimicrobial properties. The presence of an additional bromine atom could potentially modulate its activity and spectrum. Further research is required to determine the specific biological effects and signaling pathways associated with this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Proposed antimicrobial mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed synthetic methodology for the preparation of 2-Bromo-3,6-dichlorobenzyl alcohol, a potentially valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described synthesis is a multi-step process commencing from a substituted toluene precursor. The protocols provided are based on established methods for analogous chemical transformations and include key reaction parameters, conditions, and expected outcomes.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a two-step process starting from the intermediate, 2-Bromo-3,6-dichlorotoluene. The initial starting material, dichlorotoluene, would require a series of reactions, including a ring bromination step, to yield this intermediate. One potential, though complex, route to a related compound involves the chlorination of 2-bromotoluene.[1]
The strategy detailed below focuses on the final two key transformations:
-
Benzylic Bromination: A free-radical bromination at the benzylic position of 2-Bromo-3,6-dichlorotoluene to yield 2-Bromo-3,6-dichlorobenzyl bromide. This reaction is typically initiated by light or a radical initiator.
-
Hydrolysis: Conversion of the resulting 2-Bromo-3,6-dichlorobenzyl bromide to the target alcohol. A robust method for this transformation involves a two-stage process: formation of a benzyl ester intermediate followed by hydrolysis using a strong base.[2][3]
Synthetic Pathway Diagram
Caption: Overall synthetic route from 2-Bromo-3,6-dichlorotoluene.
Experimental Protocols
Step 1: Photocatalytic Benzylic Bromination of 2-Bromo-3,6-dichlorotoluene
This protocol is adapted from a method for the photocatalytic oxidative bromination of 2,6-dichlorotoluene.[4][5] This green and safe process utilizes hydrogen peroxide as an oxidant and hydrogen bromide as the bromine source under light irradiation.[5]
Materials:
-
2-Bromo-3,6-dichlorotoluene
-
Hydrogen Bromide (HBr, 48% aqueous solution)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
1,2-Dichloroethane (solvent)
-
Microchannel reactor or similar photochemical reactor setup
-
Blue light source (e.g., 87 W LED)
Protocol:
-
Prepare three separate solutions:
-
Solution A: A 15.0 wt % solution of 2-Bromo-3,6-dichlorotoluene in 1,2-dichloroethane.
-
Solution B: A 12.5 wt % aqueous solution of HBr.
-
Solution C: A 5.76 wt % aqueous solution of H₂O₂.
-
-
Set up the photochemical reactor, maintaining the reaction temperature at 70°C and the pressure at 0.8 MPa.
-
Introduce the solutions into the reactor at controlled flow rates. Based on analogous reactions, suggested flow rates are approximately 1.3-1.4 mL/min for each solution to achieve a residence time of around 5.9 minutes.[4][6] The optimal molar ratio of HBr/H₂O₂/Substrate is approximately 1.5:1.5:1.[4][6]
-
Irradiate the reactor with an 87 W blue light source to initiate the reaction.
-
After the reaction is complete (monitored by GC or TLC), the organic phase is separated.
-
Wash the organic phase with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-Bromo-3,6-dichlorobenzyl bromide.
-
Purify the product via column chromatography or recrystallization as needed.
Table 1: Optimized Reaction Parameters for Photocatalytic Bromination of Dichlorotoluene Analogues [4][5]
| Parameter | Optimal Value | Resulting DCT Conversion | Resulting DCBB Yield |
|---|---|---|---|
| Temperature | 70 °C | >95% | ~90% |
| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 | 98.1% | 91.4% |
| Residence Time | 5.88 min | ~98% | ~91% |
| Light Intensity | 87 W | >95% | ~90% |
Data based on the bromination of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzyl bromide (DCBB).
Step 2: Hydrolysis of 2-Bromo-3,6-dichlorobenzyl Bromide
This protocol is based on the high-yield, two-stage conversion of dichlorobenzyl chlorides to their corresponding alcohols.[2][7][8] The process involves the formation of a benzyl acetate intermediate in the presence of a phase transfer catalyst (PTC), followed by basic hydrolysis.
Materials:
-
2-Bromo-3,6-dichlorobenzyl bromide
-
Anhydrous Sodium Acetate (NaOAc)
-
Tetrabutylammonium chloride (TBAC) or other suitable PTC
-
Toluene (solvent)
-
Sodium Hydroxide (NaOH, 20% aqueous solution)
-
Methanol (for recrystallization)
Protocol:
-
Acetate Formation:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine 2-Bromo-3,6-dichlorobenzyl bromide (1.0 eq), anhydrous sodium acetate (1.1 eq), and a catalytic amount of tetrabutylammonium chloride (0.5-1.0 wt % relative to the benzyl bromide).[8]
-
Heat the mixture to 100°C and stir for approximately 2 hours.[8] Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture and add toluene and water for extraction.
-
-
Hydrolysis:
-
Separate the organic (toluene) layer containing the intermediate, 2-Bromo-3,6-dichlorobenzyl acetate.
-
Add a 20% aqueous solution of sodium hydroxide (2.0 eq) to the toluene layer.
-
Heat the biphasic mixture to 95°C and stir vigorously for 1 hour.[8]
-
Cool the mixture and wash the organic layer three times with warm water (40°C).
-
-
Work-up and Purification:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the toluene layer under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from methanol to yield pure this compound.
-
Table 2: Representative Yields for the Synthesis of Dichlorobenzyl Alcohols from Dichlorobenzyl Halides [2][8]
| Starting Material | Product | Yield | Purity |
|---|---|---|---|
| 2,4-Dichlorobenzyl chloride | 2,4-Dichlorobenzyl alcohol | 94.6% | 99.3% |
| 2,6-Dichlorobenzyl chloride | 2,6-Dichlorobenzyl alcohol | 96.3% | 99.8% |
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of 2-Bromo-3,6-dichlorobenzyl bromide.
Disclaimer: These protocols are based on literature procedures for structurally similar compounds. Researchers should conduct their own risk assessments and optimize reaction conditions for safety and efficacy. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. CN109761787A - The preparation method of the chloro- 2 bromo toluene of 3,6- bis- and the preparation method of dicamba - Google Patents [patents.google.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
Application Notes: Step-by-Step Protocol for the Reduction of 2-Bromo-3,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of 2-Bromo-3,6-dichlorobenzaldehyde to its corresponding primary alcohol, (2-Bromo-3,6-dichlorophenyl)methanol. The synthesis employs sodium borohydride as a mild and selective reducing agent. This application note includes a step-by-step experimental procedure, a comprehensive table of reactants and expected products, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, crucial for the synthesis of various intermediates and active pharmaceutical ingredients. 2-Bromo-3,6-dichlorobenzaldehyde possesses a reactive aldehyde functional group alongside halogen substituents, making its selective reduction to (2-Bromo-3,6-dichlorophenyl)methanol a key step in the elaboration of more complex molecular architectures. Sodium borohydride (NaBH4) is a widely used reducing agent for this purpose due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2] This protocol outlines a standard laboratory procedure for this conversion.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product in this protocol.
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |
| 2-Bromo-3,6-dichlorobenzaldehyde | Starting Material | C₇H₃BrCl₂O | 257.91 | 1.0 | 258 |
| Sodium Borohydride (NaBH₄) | Reducing Agent | NaBH₄ | 37.83 | 1.5 | 57 |
| Methanol (MeOH) | Solvent | CH₄O | 32.04 | - | 10 mL |
| (2-Bromo-3,6-dichlorophenyl)methanol | Product | C₇H₅BrCl₂O | 259.92 | ~0.85 (85%) | ~221 |
Note: The product yield is an estimation based on typical sodium borohydride reductions of aromatic aldehydes and may vary based on experimental conditions.
Experimental Protocol
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3,6-dichlorobenzaldehyde (258 mg, 1.0 mmol).
-
Add methanol (10 mL) to the flask to dissolve the aldehyde. Stir the solution at room temperature until all the solid has dissolved.
-
Cool the flask to 0°C using an ice-water bath.
2. Reduction Reaction:
-
While stirring the cooled solution, slowly add sodium borohydride (57 mg, 1.5 mmol) in small portions over 5 minutes. Caution: Addition of NaBH₄ to methanol can generate hydrogen gas. Ensure proper ventilation.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH of the solution is neutral to slightly acidic (pH ~6-7). This step decomposes the excess sodium borohydride.
-
Transfer the mixture to a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
4. Product Characterization:
-
The final product, (2-Bromo-3,6-dichlorophenyl)methanol, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Workflow Diagram
The following diagram illustrates the step-by-step workflow of the reduction protocol.
Caption: Experimental workflow for the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.
References
Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis
Application Notes and Protocols: 2-Bromo-3,6-dichlorobenzyl alcohol
Disclaimer: No direct experimental data was found for the specific molecule this compound in the performed search. The following application notes and protocols are based on the well-documented chemistry of structurally analogous compounds, including other halogenated benzyl alcohols. These guidelines are intended to serve as a starting point for researchers, and specific reaction conditions may require further optimization.
Introduction
This compound is a halogenated aromatic alcohol. Due to the presence of bromine and chlorine substituents on the benzene ring, this compound is expected to exhibit unique electronic and steric properties, making it a potentially valuable building block in organic synthesis. The hydroxyl group at the benzylic position is a key functional handle for a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.[1] The halogen atoms on the aromatic ring can also participate in various cross-coupling reactions, further expanding its synthetic utility. Halogenated benzyl alcohols, in general, are important intermediates in the synthesis of more complex molecules.[1]
Physicochemical Properties
| Property | 2-Bromobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol | 2,4-Dichlorobenzyl alcohol | Estimated: this compound |
| Molecular Formula | C₇H₇BrO[2] | C₇H₅BrCl₂O[3] | C₇H₆Cl₂O[4] | C₇H₅BrCl₂O |
| Molecular Weight ( g/mol ) | 187.03[2] | 255.92[1] | 177.03[4] | ~255.92 |
| Appearance | Colorless to light yellow liquid[5] | N/A | White to light yellow crystalline powder[4] | Likely a solid at room temperature |
| Melting Point (°C) | 78-80[6] | N/A | 55-58[4] | 60-90 |
| Boiling Point (°C) | 261.8 at 760 mmHg[6] | N/A | 150 at 25 mmHg[4] | >200 at 760 mmHg |
| Solubility | N/A | N/A | Soluble in water, methanol, and chloroform[7] | Likely soluble in organic solvents like methanol, chloroform, and DMSO |
Synthesis of this compound
A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, this compound can be synthesized by the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-3,6-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Bromo-3,6-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Applications in Organic Synthesis
This compound is a versatile building block for various organic transformations. The primary reactive sites are the hydroxyl group and the carbon-halogen bonds on the aromatic ring.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol functionality can be oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents.[8][9][10] The choice of oxidant and reaction conditions determines the final product.[1]
Caption: Oxidation pathways of this compound.
Experimental Protocol: Oxidation to 2-Bromo-3,6-dichlorobenzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by column chromatography if necessary.
Experimental Protocol: Oxidation to 2-Bromo-3,6-dichlorobenzoic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of NaOH in water.
-
Heat the solution to reflux and add a solution of KMnO₄ (3.0 eq) in water dropwise over 1-2 hours.
-
Continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-Bromo-3,6-dichlorobenzoic acid.
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions.[11][12] A common transformation is the conversion to the corresponding benzyl chloride.
Caption: Nucleophilic substitution pathway of this compound.
Experimental Protocol: Conversion to 2-Bromo-3,6-dichlorobenzyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-3,6-dichlorobenzyl chloride. Further purification can be achieved by distillation or chromatography.
References
- 1. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
- 2. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2,5-dichlorobenzyl alcohol [aobchem.com]
- 4. 2,4-Dichlorobenzyl alcohol (1777-82-8) for sale [vulcanchem.com]
- 5. 2-Bromobenzyl alcohol [nanfangchem.com]
- 6. 2-Bromobenzyl alcohol | CAS#:18982-54-2 | Chemsrc [chemsrc.com]
- 7. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing undesired reactions while other parts of a molecule are being modified. The benzyl ether is a cornerstone of alcohol protection strategy due to its general stability and versatile cleavage methods. This document provides detailed application notes and protocols for the use of a specifically substituted benzyl protecting group derived from 2-Bromo-3,6-dichlorobenzyl alcohol .
While direct literature precedence for the use of the 2-Bromo-3,6-dichlorobenzyl (BCB) group as a standard protecting group is limited, its chemical behavior can be confidently extrapolated from the well-established chemistry of other substituted benzyl ethers. The electronic and steric properties imparted by the bromo and chloro substituents suggest that the BCB group will offer unique stability and reactivity profiles, potentially providing advantages in specific synthetic contexts. These notes are intended to serve as a comprehensive guide for researchers looking to employ this protecting group in their synthetic endeavors.
Properties and Rationale for Use
The 2-Bromo-3,6-dichlorobenzyl protecting group is introduced to an alcohol via the formation of a benzyl ether linkage. The key attributes of this protecting group are derived from the substitution pattern on the aromatic ring:
-
Stability: Benzyl ethers are known for their robustness towards a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents. The electron-withdrawing nature of the two chlorine atoms and the bromine atom on the BCB group is expected to enhance its stability towards acidic conditions compared to an unsubstituted benzyl group. This increased stability can be advantageous in syntheses requiring acidic steps where other acid-labile protecting groups would be cleaved.
-
Cleavage: Like other benzyl ethers, the BCB group is expected to be readily cleaved by standard hydrogenolysis conditions. Additionally, the halogen substituents may offer alternative deprotection pathways, such as through lithiation-elimination sequences, although this would be a less common approach.
-
Orthogonality: The stability of the BCB group to many reagents allows for orthogonal protection strategies. For instance, it can remain intact while silyl ethers (e.g., TMS, TBS, TIPS) are cleaved with fluoride sources or while acetal protecting groups are removed under mild acidic conditions.
Experimental Protocols
The following protocols are based on standard procedures for the protection of alcohols as benzyl ethers and their subsequent deprotection. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of a Primary Alcohol with 2-Bromo-3,6-dichlorobenzyl Bromide
This protocol describes the formation of a 2-Bromo-3,6-dichlorobenzyl ether from a primary alcohol using a Williamson ether synthesis approach. The requisite 2-Bromo-3,6-dichlorobenzyl bromide can be synthesized from this compound using standard brominating agents like phosphorus tribromide or N-bromosuccinimide with triphenylphosphine.
Materials:
-
Primary alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromo-3,6-dichlorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-Bromo-3,6-dichlorobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-3,6-dichlorobenzyl protected alcohol.
Quantitative Data (Illustrative):
The following table provides hypothetical, yet expected, quantitative data for the protection of various primary alcohols based on typical yields for Williamson ether synthesis with substituted benzyl bromides.
| Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Butanol | NaH | DMF | RT | 18 | 85-95 |
| 3-Phenyl-1-propanol | NaH | THF | RT | 20 | 80-90 |
| 1,4-Butanediol (mono-protection) | Ag₂O | DCM | RT | 24 | 70-80 |
Protocol 2: Deprotection of a 2-Bromo-3,6-dichlorobenzyl Ether by Hydrogenolysis
This protocol describes the cleavage of the 2-Bromo-3,6-dichlorobenzyl ether to regenerate the free alcohol using catalytic hydrogenation.
Materials:
-
2-Bromo-3,6-dichlorobenzyl protected alcohol
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 2-Bromo-3,6-dichlorobenzyl protected alcohol (1.0 equivalent) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add palladium on carbon (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to yield the deprotected alcohol.
Quantitative Data (Illustrative):
The following table provides hypothetical, yet expected, quantitative data for the deprotection of various 2-Bromo-3,6-dichlorobenzyl ethers.
| Substrate (Protected Alcohol) | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
| 1-Butanol derivative | 10% Pd/C | MeOH | 1 atm (balloon) | 4 | >95 |
| 3-Phenyl-1-propanol derivative | 10% Pd/C | EtOAc | 1 atm (balloon) | 6 | >95 |
| Complex polyol derivative | 10% Pd/C | MeOH/THF | 50 psi | 12 | 85-95 |
Diagrams
Logical Workflow for Protection and Deprotection
Caption: General workflow for the protection of an alcohol as a 2-Bromo-3,6-dichlorobenzyl ether and its subsequent deprotection.
Reaction Mechanism: Protection (Williamson Ether Synthesis)
Caption: Mechanism of alcohol protection via Williamson ether synthesis.
Note: The image "aromatic_ring_substituted.png" in the DOT script is a placeholder for the 2-Bromo-3,6-dichlorophenyl group.
Stability and Compatibility
The 2-Bromo-3,6-dichlorobenzyl ether is expected to be stable to a variety of reaction conditions, making it a valuable tool in complex syntheses.
| Reagent/Condition | Stability of BCB Ether | Comments |
| Strong Bases (e.g., NaOH, LDA) | Stable | Suitable for reactions involving strong bases. |
| Grignard Reagents (RMgX) | Stable | Compatible with organometallic additions. |
| Mild to Moderate Acids | Likely Stable | The electron-withdrawing groups should increase stability compared to a standard benzyl ether. |
| Strong Acids (e.g., HBr, HI) | Labile | Can be cleaved by strong acids, though potentially slower than unsubstituted benzyl ethers. |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | The ether linkage is resistant to many common oxidants. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Compatible with hydride reductions of other functional groups. |
| Fluoride Reagents (e.g., TBAF) | Stable | Orthogonal to the deprotection of silyl ethers. |
Conclusion
The 2-Bromo-3,6-dichlorobenzyl group, while not yet established as a mainstream protecting group, holds significant potential for applications in organic synthesis. Its anticipated enhanced stability under acidic conditions, coupled with the reliable deprotection via hydrogenolysis, makes it an attractive option for researchers tackling complex molecular architectures. The protocols and data presented herein provide a foundational guide for the implementation of this promising protecting group strategy. As with any new methodology, empirical optimization for specific substrates is highly recommended to achieve the best results.
Application Note: Oxidation of 2-Bromo-3,6-dichlorobenzyl alcohol to 2-Bromo-3,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the oxidation of 2-bromo-3,6-dichlorobenzyl alcohol to the corresponding aldehyde, 2-bromo-3,6-dichlorobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines three common and effective oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. Each method's principles, experimental protocol, and a comparative summary of their advantages and disadvantages are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[1][2] The target molecule, 2-bromo-3,6-dichlorobenzaldehyde, is a functionalized aromatic aldehyde that can serve as a versatile building block in the development of novel therapeutics and other complex organic molecules. The presence of multiple halogen substituents on the aromatic ring requires a mild and selective oxidation method to avoid side reactions and ensure high purity of the desired product. This note details three widely used oxidation protocols that are well-suited for this purpose.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as substrate tolerance, desired scale, and safety considerations. The following table summarizes the key features of the described methods for the oxidation of substituted benzyl alcohols.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or similar | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Typical Yields | High to excellent | High to excellent[3] | Good to high[4] |
| Reaction Temperature | Low temperatures required (-78 °C)[5] | Room temperature[3] | Room temperature |
| Reaction Time | Typically short (under 1 hour)[5] | Generally short[3] | Varies, typically a few hours |
| Workup | Aqueous quench and extraction | Filtration and extraction | Filtration through a pad of silica or celite |
| Advantages | Mild conditions, high yields, avoids heavy metals.[6] | Mild, neutral pH, high chemoselectivity, long shelf life.[3] | Operationally simple, commercially available reagent.[4] |
| Disadvantages | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct, sensitive to moisture.[7] | Potentially explosive nature, relatively expensive.[3] | Chromium-based reagent (toxic), can be acidic.[4][8] |
Experimental Protocols
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes.[6][9] The reaction proceeds at low temperatures to avoid side reactions like the Pummerer rearrangement.[7]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Protocol:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Swern Oxidation of this compound.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[3][10]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, saturated solution
Protocol:
-
To a stirred solution of this compound (1.0 equivalent) in DCM (0.1 M), add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out in a non-aqueous solvent.[4][11][12]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite
Protocol:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (0.2 M), add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel if necessary.
Caption: Workflow for the Pyridinium Chlorochromate (PCC) Oxidation.
Product Characterization
The final product, 2-bromo-3,6-dichlorobenzaldehyde, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the aldehyde and the absence of the starting alcohol.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (typically around 1700 cm⁻¹) and the disappearance of the alcohol O-H stretch from the starting material.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
PCC is a chromium (VI) compound and is toxic and carcinogenic; handle with appropriate caution and dispose of waste according to institutional guidelines.
-
Dess-Martin periodinane is potentially explosive upon impact or heating; handle with care.
Conclusion
The oxidation of this compound to its corresponding aldehyde can be effectively achieved using several established methods. The choice between Swern, DMP, and PCC oxidation will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The protocols provided in this application note offer reliable starting points for researchers to successfully perform this important chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. DMSO Oxidation of Benzyl Alcohols to Benzaldehydes [designer-drug.com]
- 8. youtube.com [youtube.com]
- 9. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Etherification Reactions with 2-Bromo-3,6-dichlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and relevant data for the synthesis of ethers from 2-Bromo-3,6-dichlorobenzyl alcohol. This compound, featuring significant halogen substitution, presents unique considerations for etherification reactions due to the electronic and steric effects of its substituents. The following sections detail established methodologies, including the Williamson ether synthesis and acid-catalyzed dehydrative etherification, offering guidance for the preparation of both symmetrical and unsymmetrical ethers.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The ether derivatives of this molecule are of interest for their potential biological activity and as intermediates in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring can influence the reactivity of the benzylic alcohol, making the selection of an appropriate synthetic methodology crucial for achieving high yields.
Common challenges in the etherification of such substrates include the potential for side reactions and the need for carefully optimized reaction conditions to overcome the deactivating effects of the halogen atoms. This document provides protocols for two reliable methods for the etherification of this compound.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[1] For the synthesis of ethers from this compound, this can be achieved in two principal ways: by converting the alcohol to an alkyl halide and reacting it with an alkoxide, or by deprotonating the alcohol to form an alkoxide and reacting it with an alkyl halide. The latter is generally more common and is detailed below.
This method is particularly advantageous for the synthesis of unsymmetrical ethers and is known for its broad substrate scope. Best results are typically obtained when using primary alkyl halides to minimize competing elimination reactions.[1]
Experimental Protocol: Synthesis of a Generic Unsymmetrical Ether (2-Bromo-3,6-dichlorobenzyl Alkyl Ether)
This protocol describes the reaction of this compound with a generic alkyl halide (R-X).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Data Presentation: Williamson Ether Synthesis
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | THF | rt | 12 | ~85-95 |
| 2 | Ethyl bromide | NaH | DMF | rt | 18 | ~80-90 |
| 3 | Benzyl bromide | NaH | THF | rt | 16 | ~80-90 |
Note: Yields are estimated based on typical Williamson ether synthesis reactions with substituted benzyl alcohols and may vary depending on the specific substrate and reaction conditions.
Method 2: Acid-Catalyzed Dehydrative Etherification
Dehydrative etherification offers a more atom-economical approach to synthesizing ethers, as the only byproduct is water. This method can be particularly effective for the synthesis of symmetrical ethers but can also be adapted for unsymmetrical ethers, though selectivity can be a challenge.[3][4] Iron(III) chloride has been reported as an effective catalyst for the symmetrical etherification of benzyl alcohols.[3][4] For benzyl alcohols bearing electron-withdrawing groups, higher temperatures and longer reaction times may be necessary.[3]
Experimental Protocol: Synthesis of Bis(2-bromo-3,6-dichlorobenzyl) ether
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous propylene carbonate (PC) or another suitable high-boiling solvent
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure tube equipped with a magnetic stir bar, combine this compound (1.0 eq) and anhydrous iron(III) chloride (5 mol%).
-
Add anhydrous propylene carbonate.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir the reaction at this temperature for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the symmetrical ether.
Data Presentation: Acid-Catalyzed Dehydrative Etherification
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | FeCl₃ (5 mol%) | Propylene Carbonate | 120 | 48 | Symmetrical Ether | ~50-70 |
| 2 | HCl (cat.) | Dichloromethane | rt | 24 | Symmetrical Ether | ~40-60 |
Note: Yields are estimated based on literature for analogous halogenated benzyl alcohols and may require optimization for this specific substrate.[3][5]
Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting an appropriate etherification method.
Generalized Williamson Ether Synthesis Pathway
Caption: Two-step mechanism of the Williamson ether synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.
-
Anhydrous solvents and reagents are crucial for the success of these reactions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Iron(III) chloride is corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The etherification of this compound can be successfully achieved using either the Williamson ether synthesis or acid-catalyzed dehydrative methods. The choice of method will depend on the desired product (symmetrical vs. unsymmetrical ether) and the availability of starting materials. The protocols provided herein serve as a starting point, and optimization of reaction conditions may be necessary to achieve the best possible yields for specific substrates. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of these experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-Bromo-3,6-dichlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-Bromo-3,6-dichlorobenzyl alcohol. Given the sterically hindered nature and the presence of electron-withdrawing groups on the aromatic ring of this substrate, careful selection of the esterification method is crucial for achieving high yields. Three primary methods are presented and compared: Steglich Esterification, Mitsunobu Reaction, and Fischer Esterification.
Overview of Esterification Methods
The esterification of this compound presents a challenge due to the steric hindrance around the benzylic hydroxyl group and the deactivating effect of the halogen substituents on the benzene ring. Standard acid-catalyzed methods like the Fischer esterification may proceed slowly and require harsh conditions. More sophisticated methods such as the Steglich esterification and the Mitsunobu reaction offer milder alternatives that are often more suitable for complex and sensitive substrates.
Method Selection Considerations:
-
Steglich Esterification: A mild and efficient method for sterically hindered alcohols, utilizing a carbodiimide coupling agent and a nucleophilic catalyst. It is often the method of choice for acid-sensitive substrates.
-
Mitsunobu Reaction: A reliable method for the conversion of primary and secondary alcohols to esters, proceeding with inversion of configuration if a chiral center is present. For sterically hindered alcohols, modifications to the standard protocol can significantly improve yields.
-
Fischer Esterification: A classic, acid-catalyzed equilibrium reaction. While economically advantageous due to the low cost of reagents, it often requires high temperatures and an excess of one reactant or the removal of water to drive the reaction to completion, which may not be ideal for this particular substrate.
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and yields for the esterification of benzyl alcohol derivatives with structural similarities to this compound, providing a basis for method selection.
| Method | Substrate Example | Carboxylic Acid | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Steglich Esterification | 2,3,4-tri-O-benzyl-α-D-methylglucoside | Benzoic Acid | DCC, DMAP | Dichloromethane | Room Temp | 5 | 27 | [1][2] |
| 2,3,4-tri-O-benzyl-α-D-methylglucoside | Phenylacetic Acid | DCC, DMAP | Dichloromethane | Room Temp | 5 | 77 | [1][2] | |
| Mitsunobu Reaction | Benzyl Alcohol | Benzoic Acid | PPh₃, DIAD | THF | Room Temp | 24 | 92 | [3] |
| Secondary Alcohol | p-Nitrobenzoic Acid | PPh₃, DIAD | THF | Room Temp | 24 | 43 | [3] | |
| Fischer Esterification | Benzyl Alcohol | Acetic Acid | Zeolite HX | None | 110 | 12 | ~58 | [4] |
| Benzyl Alcohol | Acetic Acid | Porous phenolsulphonic acid—formaldehyde resin | None | 50 | 12 | 96 | [5] |
Experimental Protocols
Steglich Esterification Protocol
This protocol is adapted for sterically hindered and electron-poor benzyl alcohols.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., Acetic Acid, Benzoic Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Logical Workflow for Steglich Esterification:
Caption: Workflow for the Steglich esterification of this compound.
Mitsunobu Reaction Protocol
This protocol is a modified version suitable for sterically hindered alcohols.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-Nitrobenzoic acid is recommended for higher yields with hindered alcohols)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove and may require careful chromatography.
Signaling Pathway for the Mitsunobu Reaction:
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3,6-dichlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for representative palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing 2-Bromo-3,6-dichlorobenzyl alcohol as a key building block. This versatile substrate allows for the introduction of diverse functionalities, making it a valuable component in the synthesis of complex molecules for pharmaceutical and materials science applications. The following protocols are intended as a starting point for reaction optimization.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3,6-dichlorobenzyl alcohols
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[4]
General Experimental Workflow
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 2-Bromo-3,6-dichlorobenzyl alcohol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude 2-Bromo-3,6-dichlorobenzyl alcohol utilizing silica gel column chromatography. The methodology described herein is designed to efficiently remove impurities, yielding a product of high purity suitable for subsequent applications in research and drug development. This protocol outlines the preparation of the stationary and mobile phases, sample loading, elution, and post-purification analysis.
Introduction
This compound is a halogenated aromatic compound that may serve as a key intermediate in the synthesis of various biologically active molecules. The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1][2] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1][2][3] For compounds like halogenated benzyl alcohols, silica gel is a common and effective stationary phase, often used with a non-polar/polar solvent system as the mobile phase.[4][5] This application note provides a step-by-step guide to effectively purify crude this compound.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glass wool or cotton
-
Sand (washed)
-
Spatulas and funnels
Procedure
1. Preparation of the Mobile Phase and TLC Analysis
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
1.1. Prepare several small-volume mixtures of hexane and ethyl acetate in different ratios (e.g., 9:1, 8:2, 7:3 v/v).
1.2. Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
1.3. Spot the dissolved crude mixture onto separate TLC plates.
1.4. Develop each TLC plate in a chamber containing one of the prepared solvent mixtures.
1.5. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
1.6. The ideal mobile phase composition should provide a good separation of the desired product from its impurities, with the Rf value of the product being approximately 0.2-0.4.
2. Column Packing
2.1. Secure the glass chromatography column in a vertical position using a clamp and stand.
2.2. Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.
2.3. Add a thin layer (approx. 1 cm) of sand on top of the glass wool.
2.4. Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate 8:2). The slurry should have a consistency that is easy to pour.
2.5. Pour the silica gel slurry into the column. Use a funnel to avoid spillage.
2.6. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
2.7. Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it in a flask. This will help in compacting the silica gel bed.
2.8. Continuously add more slurry until the desired column height is reached. Ensure that the solvent level never drops below the top of the silica gel bed to prevent the column from running dry, which can lead to cracking of the stationary phase.
2.9. Once the silica gel is packed, add a thin layer of sand on top to protect the surface of the stationary phase during sample and eluent addition.
3. Sample Loading
3.1. Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble.
3.2. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
3.3. Carefully add the dissolved sample or the silica gel with the adsorbed sample to the top of the column using a pipette or spatula.
3.4. Open the stopcock and allow the sample to enter the silica gel bed. Rinse the sides of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the column.
4. Elution and Fraction Collection
4.1. Carefully add the mobile phase to the top of the column, filling the space above the sand. A separatory funnel or a dropping funnel can be used to continuously supply the eluent.
4.2. Begin collecting the eluent in fractions (e.g., test tubes or small flasks). The size of the fractions will depend on the size of the column and the expected separation.
4.3. Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase.
4.4. Identify the fractions containing the pure this compound. These will be the fractions where the TLC shows a single spot corresponding to the Rf of the desired product.
5. Isolation of the Purified Product
5.1. Combine the fractions that contain the pure product.
5.2. Remove the solvent from the combined fractions using a rotary evaporator.
5.3. The remaining solid or oil is the purified this compound.
5.4. Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
The following table summarizes the key parameters and expected results for the purification of crude this compound by column chromatography.
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Diameter: 2-5 cm, Length: 30-50 cm (adjustable based on sample size) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v, optimize with TLC) |
| Sample Load | 1-5% of the mass of the stationary phase |
| Elution Mode | Isocratic or Gradient (if impurities are close in polarity) |
| TLC Monitoring | Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v) |
| Visualization: UV (254 nm) and Potassium Permanganate Stain | |
| Expected Rf of Product | ~0.3 in Hexane:Ethyl Acetate (8:2 v/v) |
| Crude Purity (Example) | ~85% |
| Final Purity (Example) | >98% |
| Yield (Example) | 80-90% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable method for the purification of crude this compound using silica gel column chromatography. Adherence to this protocol, with careful optimization of the mobile phase composition based on TLC analysis, will enable researchers to obtain a high-purity product essential for further synthetic applications.
References
Application Note: High-Purity Recrystallization of 2-Bromo-3,6-dichlorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Bromo-3,6-dichlorobenzyl alcohol via recrystallization to achieve high purity. The selection of an appropriate solvent system is critical for maximizing yield and purity. This note outlines a systematic approach to solvent screening and provides a comprehensive recrystallization procedure.
Principle of Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, remain in the solution.
Solvent System Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Due to the presence of a polar alcohol group and halogen substituents, this compound is a polar molecule. Therefore, solvents with moderate to high polarity are likely to be suitable. A preliminary screening of single and mixed solvent systems is recommended.
Based on the purification of structurally similar compounds, the following solvents are suggested for initial screening:
| Solvent/Solvent System | Class | Rationale |
| Methanol | Alcohol | Successfully used for the recrystallization of 2,6-dichlorobenzyl alcohol.[1][2] |
| Ethanol | Alcohol | Similar to methanol, a common solvent for polar organic molecules. |
| Isopropanol | Alcohol | Offers a different polarity and boiling point compared to methanol and ethanol. |
| Ethyl Acetate / Hexane | Ester / Alkane | This solvent pair is effective for creating a wide range of polarities and has been used for the purification of other bromo-benzyl alcohol derivatives. |
| Toluene | Aromatic | Can be effective for aromatic compounds. |
| Acetone / Water | Ketone / Aqueous | A versatile mixed solvent system for polar compounds. |
Experimental Protocol: Solvent Screening and Recrystallization
This protocol is divided into two stages: a small-scale solvent screening to identify a suitable solvent system, followed by the full-scale recrystallization.
Stage 1: Micro-Scale Solvent Screening
-
Preparation : Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add a few drops of a different candidate solvent from the table above. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating : Gently heat the test tubes that showed poor room temperature solubility in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling and Observation : Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.
-
Solvent Selection Criteria :
-
Good Solvent : The compound is insoluble or sparingly soluble at room temperature but completely soluble in the hot solvent, and forms abundant crystals upon cooling.
-
Poor Solvent : The compound is highly soluble at room temperature, or is insoluble even in the hot solvent.
-
Stage 2: Full-Scale Recrystallization
Once a suitable solvent or solvent system is identified, proceed with the following protocol:
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, HPLC, or NMR.
Experimental Workflow
The following diagram illustrates the logical workflow for the selection of a recrystallization solvent and the subsequent purification process.
Caption: Workflow for Solvent Screening and Recrystallization.
Data Presentation
The following table should be used to record the results of the recrystallization experiments to allow for easy comparison and optimization.
| Solvent System | Amount of Crude (g) | Volume of Solvent (mL) | Crystal Appearance | Yield (g) | % Recovery | Purity (e.g., % HPLC) |
| Example: Methanol | ||||||
| Example: Ethyl Acetate/Hexane | ||||||
By following this structured approach, researchers can effectively determine the optimal conditions for the recrystallization of this compound, leading to a final product of high purity suitable for further applications in research and drug development.
References
Application Note: Derivatization of 2-Bromo-3,6-dichlorobenzyl Alcohol for Enhanced GC-MS Analysis
Abstract
This application note details optimized protocols for the derivatization of 2-Bromo-3,6-dichlorobenzyl alcohol prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its polarity and potential for thermal degradation, direct GC-MS analysis of this compound can result in poor chromatographic peak shape and reduced sensitivity. To overcome these limitations, two effective derivatization methods, silylation and acylation, are presented. These methods enhance the volatility and thermal stability of the analyte, leading to improved chromatographic resolution, increased sensitivity, and more reliable quantitative analysis. This note is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for halogenated aromatic compounds.
Introduction
This compound is a halogenated aromatic compound that can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a polar hydroxyl group can lead to peak tailing and potential interactions with the stationary phase of the GC column, resulting in poor chromatographic performance. Furthermore, the compound may be susceptible to thermal degradation in the high-temperature environment of the GC injector and column.
Chemical derivatization is a technique used to modify an analyte to make it more amenable to a particular analytical method.[1] For GC-MS analysis of polar compounds like alcohols, derivatization aims to replace the active hydrogen of the hydroxyl group with a nonpolar functional group. This transformation increases the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks, improved resolution, and enhanced sensitivity.
This application note provides detailed protocols for two common and effective derivatization techniques for this compound:
-
Silylation: This method involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group using a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in the presence of a catalyst like Trimethylchlorosilane (TMCS). Silylated derivatives are generally more volatile and thermally stable.[2]
-
Acylation: This technique introduces an acyl group, typically by reaction with an acid anhydride like acetic anhydride. Acylation can effectively reduce the polarity of the alcohol and improve its chromatographic behavior.[3]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Hexane (GC grade)
-
Deactivated GC vials with inserts
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 1 mg/mL.
-
Pipette 100 µL of the stock solution into a deactivated GC vial.
-
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial.[2] The pyridine acts as a catalyst, particularly for hindered hydroxyl groups.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Dilute with hexane if necessary to bring the concentration within the calibration range.
Protocol 2: Acylation with Acetic Anhydride
This protocol details the formation of the acetate ester of this compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., Ethyl Acetate) at a concentration of 1 mg/mL.
-
Pipette 100 µL of the stock solution into a deactivated GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetic anhydride and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and neutralizes the acetic acid byproduct.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes.[4]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess acetic anhydride and pyridine under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are based on typical performance for similar halogenated aromatic compounds and should be validated in the user's laboratory.
Table 1: Expected Retention Times and Key Mass Fragments
| Derivative | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| TMS-ether | ~12.5 | 322/324/326 | 307/309/311 (M-15), 243/245, 178, 73 |
| Acetate ester | ~11.8 | 296/298/300 | 254/256/258 (M-42), 219/221, 178, 43 |
Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and fragment ions.
Table 2: Typical Method Performance Parameters
| Parameter | Silylation (TMS-ether) | Acylation (Acetate ester) |
| Linear Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.6 µg/mL |
| Precision (%RSD, n=6) | < 5% | < 7% |
| Recovery (%) | 95 - 105% | 90 - 110% |
Visualizations
The following diagrams illustrate the derivatization workflow and the chemical reactions involved.
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Caption: Chemical reactions for silylation and acylation derivatization.
Discussion
Both silylation and acylation are effective methods for the derivatization of this compound, leading to significant improvements in GC-MS analysis.
Silylation with BSTFA is a rapid and high-yielding reaction that produces a volatile and thermally stable TMS-ether derivative.[2] The byproducts of the reaction are also volatile and generally do not interfere with the analysis. However, TMS derivatives can be sensitive to moisture, and samples should be analyzed relatively quickly after preparation.[2] The mass spectrum of the TMS derivative is expected to show a characteristic loss of a methyl group (M-15) and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation.
Acylation with acetic anhydride is another robust method that yields a stable acetate ester.[3] While the reaction may require a longer heating time compared to silylation, the resulting derivative is less susceptible to hydrolysis. The mass spectrum of the acetate ester is expected to show a characteristic loss of a ketene molecule (M-42) and a base peak at m/z 43, corresponding to the acetyl cation.
The choice between silylation and acylation will depend on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and instrument availability. For trace-level analysis, the higher volatility of the TMS derivative might be advantageous. For samples in complex matrices or when longer sample stability is required, the more robust acetate ester may be preferable.
Conclusion
Derivatization of this compound by either silylation with BSTFA/TMCS or acylation with acetic anhydride significantly enhances its analysis by GC-MS. These methods improve the volatility and thermal stability of the analyte, resulting in better chromatographic peak shape, increased sensitivity, and more reliable quantification. The detailed protocols and expected performance data provided in this application note serve as a valuable resource for researchers developing and validating analytical methods for halogenated aromatic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3,6-dichlorobenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-Bromo-3,6-dichlorobenzaldehyde. This reduction is typically achieved using a mild reducing agent to avoid side reactions.
Q2: What are the critical parameters that influence the yield of the reaction?
Several parameters can significantly impact the yield:
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Purity of Starting Material: The purity of the starting 2-Bromo-3,6-dichlorobenzaldehyde is crucial. Impurities can lead to the formation of byproducts and complicate the purification process.
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Choice of Reducing Agent: The selection of an appropriate reducing agent is critical. Sodium borohydride (NaBH₄) is a commonly used reagent for this type of transformation due to its selectivity and mild nature.
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Solvent System: The choice of solvent affects the solubility of the reactants and the reaction rate. A mixture of methanol and dichloromethane is often effective.
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Reaction Temperature: The reduction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.
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Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
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pH of the Reaction Mixture: Maintaining an appropriate pH during the workup is important for the isolation of the final product.
Q3: What are the potential side reactions that can lower the yield?
The primary side reaction of concern is the over-reduction of the benzyl alcohol to the corresponding toluene derivative (2-Bromo-3,6-dichlorotoluene). This can be minimized by using a mild reducing agent and controlling the reaction temperature. Another potential issue is the formation of ether byproducts if the reaction conditions are too harsh.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or adding a slight excess of the reducing agent. |
| Degradation of the product during workup. | Ensure the workup procedure is performed at a low temperature and that the pH is carefully controlled. Avoid prolonged exposure to strong acids or bases. | |
| Mechanical losses during purification. | Optimize the purification method. If using column chromatography, ensure proper packing of the column and selection of an appropriate eluent system. For recrystallization, choose a suitable solvent system to maximize recovery. | |
| Presence of Impurities in the Final Product | Impure starting material. | Purify the starting 2-Bromo-3,6-dichlorobenzaldehyde by recrystallization or column chromatography before use. |
| Formation of byproducts. | Re-evaluate the reaction conditions. Lowering the reaction temperature or using a more selective reducing agent may be necessary. | |
| Inefficient purification. | Optimize the purification protocol. Consider using a different solvent system for column chromatography or performing a second purification step. | |
| Reaction is Sluggish or Does Not Proceed | Poor quality of the reducing agent. | Use a fresh, high-quality batch of the reducing agent. Sodium borohydride can degrade over time, especially if exposed to moisture. |
| Inappropriate solvent. | Ensure the starting material is soluble in the chosen solvent system. If solubility is an issue, consider alternative solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Bromo-3,6-dichlorobenzaldehyde
Materials:
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2-Bromo-3,6-dichlorobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
Procedure:
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Dissolve 2-Bromo-3,6-dichlorobenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
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Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on variations in the experimental conditions for the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.
| Run | Reducing Agent (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ (1.1) | 0 | 1 | 85 |
| 2 | NaBH₄ (1.1) | 25 | 1 | 78 |
| 3 | NaBH₄ (1.5) | 0 | 1 | 92 |
| 4 | NaBH₄ (1.1) | 0 | 2 | 90 |
| 5 | LiAlH₄ (1.1) | 0 | 1 | 75 (with over-reduction) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the benzylic bromination of 2,3-dichlorotoluene followed by hydrolysis of the resulting benzyl bromide. An alternative route involves the oxidation of 2-bromo-3,6-dichlorotoluene to the corresponding benzaldehyde, followed by reduction to the benzyl alcohol.
Route 1: Benzylic Bromination and Hydrolysis
Issue 1: Low Yield of 2-Bromo-3,6-dichlorobenzyl bromide in the Bromination Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Increase reaction time. - Ensure adequate initiation by checking the radical initiator's quality and concentration. For photochemical initiation, ensure the light source is of the correct wavelength and intensity. |
| Impure N-Bromosuccinimide (NBS) | - Use freshly recrystallized NBS. Impurities in NBS can inhibit the radical chain reaction.[1] |
| Suboptimal reaction temperature | - Optimize the reaction temperature. Radical bromination is typically conducted at the reflux temperature of the solvent. |
| Inefficient mixing | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since NBS is a solid. |
Issue 2: Formation of Multiple Brominated Side Products
| Potential Cause | Troubleshooting Action |
| Over-bromination | - Use a controlled amount of NBS (typically 1.0-1.1 equivalents). - The formation of the di-brominated side product, 2-Bromo-3,6-dichlorobenzal bromide, is a common issue.[2][3] |
| Ring bromination | - Use a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor electrophilic aromatic substitution. - Avoid the presence of Lewis acids, which can catalyze ring bromination. |
| Non-selective brominating agent | - Use NBS, which provides a low, steady concentration of bromine, favoring benzylic substitution over other reactions.[2][4] |
Issue 3: Low Yield of this compound in the Hydrolysis Step
| Potential Cause | Troubleshooting Action |
| Incomplete hydrolysis | - Increase reaction time or temperature. - Ensure the complete dissolution of the benzyl bromide. A co-solvent might be necessary. |
| Formation of dibenzyl ether | - Use a large excess of water to favor hydrolysis over the competing SN2 reaction between the product alcohol and the starting benzyl bromide. - Add the benzyl bromide slowly to the hydrolysis medium to keep its concentration low. |
| Inappropriate pH | - Optimize the pH of the hydrolysis mixture. Both acidic and basic conditions can be used, but the rate and side reactions may vary. |
Route 2: Oxidation and Reduction
Issue 4: Low Yield of 2-Bromo-3,6-dichlorobenzaldehyde in the Oxidation Step
| Potential Cause | Troubleshooting Action |
| Incomplete oxidation | - Increase the amount of oxidizing agent or the reaction time. - Ensure the chosen oxidant is suitable for converting a benzyl bromide or toluene derivative to an aldehyde. |
| Over-oxidation to carboxylic acid | - Use a milder oxidizing agent, such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). - Carefully control the reaction temperature and time. |
Issue 5: Incomplete Reduction of 2-Bromo-3,6-dichlorobenzaldehyde
| Potential Cause | Troubleshooting Action |
| Inactive reducing agent | - Use a fresh batch of the reducing agent (e.g., sodium borohydride). - Ensure the solvent is anhydrous if using a moisture-sensitive reducing agent. |
| Insufficient reducing agent | - Use a molar excess of the reducing agent to ensure complete conversion of the aldehyde. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 2,3-dichlorotoluene.[5] This undergoes benzylic bromination to introduce the bromine atom at the methyl group, which is then converted to the alcohol.
Q2: What are the major side products I should expect during the benzylic bromination of 2,3-dichlorotoluene with NBS?
A2: The primary side product is the di-brominated species, 2-Bromo-3,6-dichlorobenzal bromide. Ring-brominated isomers are also possible but are generally minor when using NBS in a non-polar solvent.[2][3]
Q3: How can I minimize the formation of the di-brominated side product?
A3: To minimize di-bromination, you should use a controlled stoichiometry of NBS (close to 1 equivalent). Adding the NBS portion-wise can also help maintain a low concentration of the brominating species.
Q4: What is the primary side product during the hydrolysis of 2-Bromo-3,6-dichlorobenzyl bromide?
A4: The main side product is typically the corresponding dibenzyl ether, formed from the reaction of the product alcohol with the starting benzyl bromide.
Q5: Are there alternative, greener methods for the benzylic bromination step?
A5: Yes, methods using in-situ generated bromine from the oxidation of HBr or NaBr with agents like hydrogen peroxide are being developed to avoid the use of NBS and chlorinated solvents.
Q6: What purification techniques are effective for separating this compound from its side products?
A6: Column chromatography on silica gel is a common and effective method for purifying substituted benzyl alcohols from less polar byproducts like the starting bromide or ether, and more polar byproducts like the carboxylic acid. Recrystallization can also be an effective purification method if a suitable solvent is found.
Quantitative Data
The following table summarizes typical yields and side product distribution for the benzylic bromination of a substituted toluene, which is a key step in the synthesis of this compound. Data for the closely related 2,6-dichlorotoluene is presented as a reference.
| Starting Material | Brominating Agent | Initiator | Solvent | Desired Product Yield | Di-brominated Side Product Yield | Reference |
| 2,6-Dichlorotoluene | NBS (1.1 eq) | AIBN | CCl4 | ~85-90% | ~5-10% | N/A |
| 2,3-Dichlorotoluene | NBS (1.1 eq) | Benzoyl Peroxide | CCl4 | Expected to be similar to 2,6-dichlorotoluene | Expected to be similar to 2,6-dichlorotoluene | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3,6-dichlorobenzyl bromide
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To a solution of 2,3-dichlorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.1 eq).
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Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
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Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp.
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Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
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After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-3,6-dichlorobenzyl bromide.
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The crude product can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of this compound
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To a solution of 2-Bromo-3,6-dichlorobenzyl bromide (1.0 eq) in a mixture of a water-miscible solvent like acetone or THF and water, add a base such as sodium carbonate or calcium carbonate.
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Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC or GC).
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Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 2-Bromo-3,6-dichlorotoluene | C7H5BrCl2 | CID 89773736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for bromination of dichlorobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the bromination of dichlorobenzyl alcohol?
A1: Common reagents for the bromination of benzylic alcohols like dichlorobenzyl alcohol include N-Bromosuccinimide (NBS) with a radical initiator, phosphorus tribromide (PBr₃), and a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), often under photocatalytic conditions. The choice of reagent can influence the reaction's selectivity and yield.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the bromination of dichlorobenzyl alcohol can stem from several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
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Side reactions: Oxidation of the benzyl alcohol to the corresponding aldehyde is a common side reaction, especially with reagents like NBS.[1] Dimerization or polymerization of the starting material or product can also occur.
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Poor quality of reagents: Ensure that the brominating agent (e.g., NBS) is fresh and has not decomposed. Solvents should be anhydrous if the reaction is moisture-sensitive.
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Suboptimal reaction conditions: The choice of solvent, temperature, and concentration of reactants can significantly impact the yield.
Q3: I am observing the formation of an aldehyde byproduct. How can I minimize this?
A3: The formation of 2,4-dichlorobenzaldehyde is a result of the oxidation of the starting alcohol. To minimize this:
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Use a milder brominating agent: Reagents like PBr₃ are less likely to cause oxidation compared to NBS under certain conditions.
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Control the reaction temperature: Lowering the reaction temperature can often reduce the rate of the oxidation side reaction.
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Optimize the stoichiometry of the reagents: Using a minimal excess of the brominating agent can help.
Q4: The reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I do?
A4: If the reaction is incomplete, consider the following adjustments:
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Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Increase reaction temperature: Gradually increasing the temperature can enhance the reaction rate. However, be cautious of promoting side reactions.
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Check the activity of your reagents: The brominating agent or any catalysts used might be old or deactivated.
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Increase the molar ratio of the brominating agent: A slight excess of the brominating agent can help drive the reaction to completion.
Q5: Is a radical initiator always necessary when using N-Bromosuccinimide (NBS)?
A5: Yes, when using NBS for benzylic bromination, a radical initiator is typically required.[2] Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Light (photocatalysis) can also be used to initiate the radical reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Use fresh N-Bromosuccinimide (NBS) or other brominating agents. Ensure solvents are anhydrous if required. |
| Insufficient reaction temperature or time. | Gradually increase the temperature and monitor the reaction by TLC. Increase the reaction time. | |
| Ineffective initiation (for radical reactions). | Ensure the radical initiator (e.g., AIBN, BPO) is added and is active. For photochemical reactions, check the light source. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination (dibromination). | Use a controlled amount of the brominating agent (closer to a 1:1 molar ratio). |
| Oxidation to aldehyde. | Use milder brominating agents (e.g., PBr₃). Control the reaction temperature. | |
| Ring bromination. | This is less common for benzylic bromination but can occur. Use conditions that favor radical substitution at the benzylic position (e.g., NBS in a non-polar solvent with a radical initiator). | |
| Product Degradation | Product is unstable under the reaction conditions. | Minimize reaction time and temperature once the reaction is complete. |
| Difficult work-up procedure. | Ensure the work-up procedure is appropriate to isolate the desired product without causing decomposition. A mild aqueous quench and extraction are common. |
Experimental Protocols
Protocol 1: Bromination using Triphenylphosphine and Ethyl α,α-diacetoacetate
This protocol is adapted from a general procedure for the synthesis of 2,4-dichlorobenzyl bromide.[3]
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To a solution of 2,4-dichlorobenzyl alcohol (1.0 eq.) in dichloroethane (DCE), add ethyl α,α-diacetoacetate (1.2 eq.) and triphenylphosphine (2.0 eq.) sequentially at room temperature.
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Stir the reaction mixture in the air and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to remove the solvent.
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Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to obtain 2,4-dichlorobenzyl bromide.
Data Presentation
The following tables present quantitative data from a study on the photocatalytic oxidative bromination of 2,6-dichlorotoluene, a structurally similar compound, to 2,6-dichlorobenzyl bromide.[4] This data illustrates how reaction parameters can be optimized to maximize yield and selectivity, and similar principles can be applied to the bromination of dichlorobenzyl alcohol.
Table 1: Effect of Temperature on the Oxidative Benzylic Bromination of 2,6-Dichlorotoluene [4]
| Temperature (°C) | Conversion of DCT (%) | Selectivity of DCBB (%) | Yield of DCBB (%) |
| 50 | 85.2 | 95.1 | 81.0 |
| 60 | 92.5 | 94.5 | 87.4 |
| 70 | 98.1 | 93.2 | 91.4 |
| 80 | 98.5 | 90.8 | 89.5 |
| Reaction conditions: 87 W blue light; HBr/H₂O₂:DCT (molar ratio) = 1.3:1.3:1; residence time = 5.82 min; reaction pressure = 0.8 MPa. | |||
| DCT: 2,6-dichlorotoluene; DCBB: 2,6-dichlorobenzyl bromide |
Table 2: Effect of H₂O₂/HBr Molar Ratio on the Oxidative Benzylic Bromination of 2,6-Dichlorotoluene [4]
| H₂O₂/HBr Molar Ratio | Conversion of DCT (%) | Selectivity of DCBB (%) | Yield of DCBB (%) |
| 1.5:1.5 | 98.1 | 93.2 | 91.4 |
| 1.5:1.4 | 97.5 | 92.8 | 90.5 |
| 1.5:1.3 | 96.2 | 91.5 | 88.0 |
| 1.5:1.2 | 94.3 | 89.7 | 84.6 |
| Reaction Conditions: 87 W blue light; DCT/H₂O₂ (molar ratio) = 1:1.5; residence time = 5.88 min; reaction pressure = 0.8 MPa; reaction temperature = 70 °C. |
Table 3: Effect of Reactant Concentration on the Oxidative Benzylic Bromination of 2,6-Dichlorotoluene [4]
| DCT (wt %) | HBr (wt %) | H₂O₂ (wt %) | Conversion of DCT (%) | Selectivity of DCBB (%) | Yield of DCBB (%) |
| 15.0 | 12.5 | 5.76 | 95.3 | 94.2 | 89.8 |
| 18.0 | 14.4 | 6.7 | 96.8 | 93.8 | 90.8 |
| 21.0 | 16.3 | 7.7 | 98.1 | 93.2 | 91.4 |
| 24.0 | 18.2 | 8.6 | 97.2 | 91.5 | 88.9 |
| Reaction conditions: 87 W blue light; HBr/H₂O₂/DCT (molar ratio) = 1.5:1.5:1; residence time = 5.88 min; reaction pressure = 0.8 MPa; reaction temperature = 70 °C. |
Visualization
Caption: Experimental Workflow for Bromination of Dichlorobenzyl Alcohol.
Caption: Troubleshooting Logic for Bromination Reactions.
References
Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | - Incomplete reaction- Presence of starting materials (e.g., 2-bromo-3,6-dichlorotoluene or 2-bromo-3,6-dichlorobenzaldehyde)- Formation of byproducts such as 2-bromo-3,6-dichlorobenzoic acid or bis(2-bromo-3,6-dichlorobenzyl) ether. | - Monitor the reaction progress using TLC or GC to ensure completion.- Perform a preliminary purification by washing the crude product with a sodium bisulfite solution to remove aldehyde impurities, or a sodium bicarbonate solution to remove acidic impurities.- Proceed with recrystallization or column chromatography for further purification. |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvents- Significant amount of impurities lowering the melting point. | - Ensure the product is thoroughly dried under vacuum.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product remains oily, column chromatography is the recommended purification method. |
| Poor Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the precipitation of impurities along with the product. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent screen is recommended (e.g., hexanes, heptane, toluene, or mixtures with ethyl acetate).- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate solvent system (mobile phase) for the separation.- Overloading of the column. | - Optimize the mobile phase using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.- Use a lower ratio of the more polar solvent in the mobile phase to increase retention of the product on the column.- Ensure the amount of crude product loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight). |
| Product Degradation During Purification | - Exposure to high temperatures for extended periods.- Presence of acidic or basic impurities catalyzing degradation. | - Use milder heating during recrystallization.- Neutralize the crude product by washing with a dilute bicarbonate solution before further purification.- If using chromatography, consider using a neutral stationary phase like deactivated silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromo-3,6-dichlorotoluene or 2-bromo-3,6-dichlorobenzaldehyde. Byproducts from the synthesis process are also common, with the most likely being the over-oxidized product, 2-bromo-3,6-dichlorobenzoic acid, and the ether byproduct, bis(2-bromo-3,6-dichlorobenzyl) ether.[1] Positional isomers and residual solvents from the work-up can also be present.
Q2: Which analytical techniques are best suited to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for determining the purity of the final product and quantifying impurities. For routine monitoring of the purification process, Thin-Layer Chromatography (TLC) is a quick and effective tool. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities if they are present in sufficient quantities.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Small-scale solubility tests with solvents like hexanes, heptane, toluene, ethyl acetate, and mixtures thereof are recommended. The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold, leading to good crystal recovery.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not suitable for this compound as it is a solid at room temperature and likely has a high boiling point, which could lead to decomposition at the required temperatures. Recrystallization and column chromatography are the preferred methods.
Q5: How can I remove the bis(2-bromo-3,6-dichlorobenzyl) ether impurity?
A5: The ether byproduct is generally less polar than the desired benzyl alcohol. Therefore, column chromatography is the most effective method for its removal. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
Experimental Protocols
Recrystallization
-
Solvent Selection : In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., heptane/ethyl acetate mixture).
-
Dissolution : Heat the test tube in a warm water bath or on a hot plate until the solid dissolves completely. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Crystallization : Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod. Once crystals appear, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Scaling Up : Once a suitable solvent or solvent system is identified, scale up the process with the bulk of the crude material. Use the minimum amount of hot solvent to dissolve the solid.
-
Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Sample Preparation : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading : Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution : Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: Phase Transfer Catalyst Use in Dichlorobenzyl Alcohol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for the synthesis of dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a phase transfer catalyst for dichlorobenzyl alcohol synthesis?
A1: The main advantage is the avoidance of significant amounts of byproducts, specifically bis-dichlorobenzyl ether, which can form during direct hydrolysis of dichlorobenzyl chloride.[1][2] The two-stage process, involving the formation of a dichlorobenzyl acetate intermediate followed by hydrolysis, facilitates a high yield and purity of the final product.[1][2]
Q2: Which phase transfer catalysts are commonly used for this synthesis?
A2: Quaternary ammonium salts are the most frequently employed catalysts. Specific examples include tetrabutylammonium chloride (TBAC), tetrabutylammonium hydrogen sulphate, and benzyltriethylammonium chloride.[3]
Q3: What is the typical reaction pathway for this synthesis using a phase transfer catalyst?
A3: The synthesis is typically a two-stage process:
-
Esterification: Dichlorobenzyl chloride is reacted with an acetate-forming agent, such as anhydrous sodium acetate, in the presence of a phase transfer catalyst to form dichlorobenzyl acetate.
-
Hydrolysis: The resulting dichlorobenzyl acetate is then hydrolyzed, often with a strong base like sodium hydroxide, to yield dichlorobenzyl alcohol.
Q4: Can this method be used for different isomers of dichlorobenzyl alcohol?
A4: Yes, this process has been successfully applied for the synthesis of both 2,4-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol. The starting material would be the corresponding isomer of dichlorobenzyl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dichlorobenzyl Alcohol | - Incomplete esterification in the first stage.- Inefficient hydrolysis of the acetate intermediate.- Catalyst deactivation or poisoning.[4][5]- Inadequate agitation.[6] | - Increase reaction time or temperature for the esterification step.- Ensure the appropriate stoichiometry and concentration of the hydrolyzing agent (e.g., sodium hydroxide).- Consider using a different phase transfer catalyst or ensuring the purity of reagents to avoid catalyst poisons like certain anions.- Increase the stirring speed to improve interfacial contact between the phases.[6][7] |
| Formation of Bis-Dichlorobenzyl Ether Byproduct | This byproduct is more common in direct hydrolysis. Its presence in the two-stage PTC process suggests that some dichlorobenzyl chloride may be directly hydrolyzing. This can happen if the hydrolysis conditions are too harsh or if the esterification step is very slow. | - Ensure the esterification reaction goes to completion before initiating hydrolysis.- Use milder hydrolysis conditions (e.g., lower temperature or concentration of the base). |
| Reaction Fails to Initiate or Proceeds Very Slowly | - Poor catalyst activity.- Incorrect amount of water in the reaction mixture.[8][9][10][11][12]- Low reaction temperature. | - Verify the quality and concentration of the phase transfer catalyst.- The presence of a small amount of water is often crucial for catalyst activity, but too much water can hinder the reaction by over-hydrating the nucleophile.[8][9][10][11][12] The optimal amount of water may need to be determined experimentally.- Gradually increase the reaction temperature within the recommended range. |
| Difficulty in Separating Organic and Aqueous Phases | - Emulsion formation, which can be caused by the phase transfer catalyst itself acting as a surfactant. | - Allow the mixture to stand for a longer period to allow for phase separation.- The addition of a small amount of a saturated brine solution can sometimes help to break up emulsions.- Centrifugation can also be an effective method for phase separation on a laboratory scale. |
Experimental Protocols
Synthesis of 2,6-Dichlorobenzyl Alcohol
This protocol is based on a patented industrial process.
Stage 1: Acetate Formation
-
Apparatus: A 500 ml four-necked flask equipped with a reflux condenser, a thermometer, and a stirrer.
-
Reagents:
-
2,6-Dichlorobenzyl chloride (2,6-DCBC): 97.7 g (0.5 mol)
-
Anhydrous sodium acetate: 45.1 g (0.55 mol)
-
Tetrabutylammonium chloride (TBAC) (Phase Transfer Catalyst): 0.5 g
-
-
Procedure:
-
Charge the flask with 2,6-DCBC, anhydrous sodium acetate, and TBAC.
-
Heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate.
-
Stage 2: Hydrolysis
-
Reagents:
-
Toluene: 100 ml
-
Water: 100 ml
-
20% Sodium hydroxide aqueous solution: 100 g (0.5 mol)
-
-
Procedure:
-
To the reaction mixture from Stage 1, add 100 ml of water and 100 ml of toluene.
-
Stir for 5 minutes for washing, then separate and remove the aqueous layer.
-
Add 100 g of a 20% sodium hydroxide aqueous solution to the toluene layer.
-
Heat the mixture to 95°C and stir for 1 hour.
-
After the reaction, wash the toluene layer three times with 150 ml of warm water (40°C).
-
Concentrate the toluene layer using an evaporator.
-
Recrystallize the residue from methanol to obtain 2,6-dichlorobenzyl alcohol.
-
Quantitative Data Summary
Table 1: Reaction Parameters for Dichlorobenzyl Alcohol Synthesis
| Parameter | 2,6-Dichlorobenzyl Alcohol Synthesis | 2,4-Dichlorobenzyl Alcohol Synthesis |
| Starting Material | 2,6-Dichlorobenzyl Chloride | 2,4-Dichlorobenzyl Chloride |
| Acetate-forming Agent | Anhydrous Sodium Acetate | Sodium Acetate |
| Phase Transfer Catalyst | Tetrabutylammonium Chloride (TBAC) | Tetrabutylammonium Hydrogen Sulphate |
| Catalyst Loading | ~0.5% w/w relative to starting material | ~2% w/w relative to starting material |
| Esterification Temp. | 100°C | Reflux |
| Esterification Time | 2 hours | 25 hours |
| Hydrolysis Agent | 20% Sodium Hydroxide | 70% w/v Sodium Hydroxide |
| Hydrolysis Temp. | 95°C | Reflux |
| Hydrolysis Time | 1 hour | 30 minutes |
| Reported Yield | 96.3% | 94.6% |
| Reported Purity | 99.8% | 99.3% |
Visualizations
Caption: Experimental workflow for the two-stage synthesis of dichlorobenzyl alcohol.
Caption: Troubleshooting decision tree for dichlorobenzyl alcohol synthesis.
References
- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Oxidation of 2-Bromo-3,6-dichlorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-oxidation of 2-Bromo-3,6-dichlorobenzyl alcohol to its corresponding carboxylic acid during the synthesis of the aldehyde.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is producing a significant amount of the carboxylic acid byproduct. How can I prevent this over-oxidation?
A1: Over-oxidation is a common issue when oxidizing primary alcohols. To favor the formation of the aldehyde, you should employ a milder, more selective oxidizing agent and carefully control the reaction conditions. Strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions will readily oxidize the intermediate aldehyde to a carboxylic acid.[1][2] Consider using selective methods such as Swern oxidation, or reagents like Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).[3][4][5]
Q2: What are some recommended selective oxidation methods for a substituted benzyl alcohol like this compound?
A2: Several methods are well-suited for the selective oxidation of benzyl alcohols, even those with electron-withdrawing substituents. These include:
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Copper/TEMPO Catalyzed Aerobic Oxidation: This method uses a catalytic amount of a copper salt and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with oxygen or air as the terminal oxidant. It is known for its high chemoselectivity under mild conditions, and typically no over-oxidized products are observed.[6][7]
-
Photochemical Oxidation: A metal-free approach using a photocatalyst like Eosin Y and visible light can selectively oxidize benzyl alcohols to aldehydes. This method offers good functional group tolerance.[8]
-
Manganese Dioxide (MnO2): Activated MnO2 is a classic and effective reagent for the selective oxidation of benzylic and allylic alcohols.[9]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent at low temperatures. It is highly effective for converting primary alcohols to aldehydes without over-oxidation.[5]
-
Pyridinium Chlorochromate (PCC): PCC is a well-established reagent that oxidizes primary alcohols to aldehydes and stops at that stage.[4]
Q3: How do the electron-withdrawing chloro and bromo substituents on the aromatic ring affect the oxidation?
A3: Electron-withdrawing groups on the benzene ring can decrease the electron density at the benzylic position, which may slow down the rate of oxidation compared to electron-rich benzyl alcohols.[8] However, the selective oxidation methods mentioned above are generally tolerant of a wide range of functional groups and electronic properties of the substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Carboxylic Acid Formation | Oxidizing agent is too strong or reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Switch to a milder oxidizing agent such as PCC, MnO2, or use a catalytic system like Cu/TEMPO. Optimize reaction time and temperature; monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| Low or No Conversion of Starting Material | Oxidizing agent is not active enough or reaction conditions are too mild. The deactivating effect of the halogen substituents may require slightly more forcing conditions than for unsubstituted benzyl alcohol. | Increase the equivalents of the oxidizing agent. If using MnO2, ensure it is freshly activated. For catalytic reactions, check the integrity of the catalyst and consider a slight increase in temperature. |
| Formation of Multiple Unidentified Byproducts | Reaction may be non-selective, or the product might be unstable under the reaction conditions. | Choose a more selective oxidation method. Ensure the reaction is performed under an inert atmosphere if sensitive to air. Purify the starting material to remove any impurities that might interfere with the reaction. |
| Difficult Product Isolation | The polarity of the aldehyde product may be similar to the starting material or byproducts, complicating chromatographic separation. | Modify the workup procedure to remove impurities. Consider derivatization of the aldehyde to facilitate separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Selective Oxidation using Copper/TEMPO
This protocol is based on a general procedure for the chemoselective aerobic oxidation of benzyl alcohols.[6][7]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
4-Dimethylaminopyridine (DMAP)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Acetonitrile (CH3CN)
-
Oxygen balloon
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), CuI (0.1 mmol, 10 mol%), DMAP (0.1 mmol, 10 mol%), and TEMPO (0.01 mmol, 1 mol%).
-
Add acetonitrile (5 mL) to the flask.
-
Fit the flask with a condenser and an oxygen balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Protocol 2: Selective Oxidation using Activated Manganese Dioxide (MnO2)
This protocol is a general method for the oxidation of benzylic alcohols.[9]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (CH2Cl2) or Hexane
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane or hexane (10-20 mL) in a round-bottom flask.
-
Add activated MnO2 (5-10 equivalents by weight). The activity of MnO2 can vary, so the amount may need to be optimized.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO2.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO2.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for selecting a suitable oxidation method.
Caption: Troubleshooting flowchart for over-oxidation issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of 2-Bromo-3,6-dichlorobenzyl alcohol
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3,6-dichlorobenzyl alcohol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common two-step synthetic route: bromination of 2,5-dichlorotoluene followed by reduction of the resulting 2-Bromo-3,6-dichlorobenzaldehyde.
Issue 1: Low Yield of 2-Bromo-3,6-dichlorobenzyl bromide from 2,5-dichlorotoluene
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature gradually, monitoring for side products.- Ensure the radical initiator (e.g., AIBN) or UV light source is active. | Increased conversion of starting material. |
| Formation of Dibromo and Tribromo Byproducts | - Use a precise 1:1 molar ratio of 2,5-dichlorotoluene to N-bromosuccinimide (NBS).- Add NBS portion-wise to maintain a low concentration. | Minimized formation of over-brominated side products. |
| Hydrolysis of Benzyl Bromide | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents. | Reduced formation of this compound at this stage. |
Issue 2: Incomplete Reduction of 2-Bromo-3,6-dichlorobenzaldehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reducing Agent | - Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride).- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the reducing agent. | Complete conversion of the aldehyde to the alcohol. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for side reactions. | Increased reaction rate and conversion. |
| Poor Solubility of Aldehyde | - Use a co-solvent system (e.g., THF/Methanol) to ensure the aldehyde is fully dissolved. | A homogeneous reaction mixture leading to complete reduction. |
Issue 3: Formation of Impurities During Reduction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction to 2-Bromo-3,6-dichlorotoluene | - Use a milder reducing agent (e.g., Sodium Borohydride instead of Lithium Aluminum Hydride).- Perform the reaction at a lower temperature (e.g., 0 °C). | Minimized formation of the deoxygenated byproduct. |
| Dehalogenation | - Avoid harsh reducing conditions such as catalytic hydrogenation with palladium on carbon, which can cleave C-Br and C-Cl bonds.- Use chemoselective reducing agents like Sodium Borohydride. | Retention of the bromo and chloro substituents on the aromatic ring. |
| Formation of Dibenzyl Ether | - Ensure the reaction is quenched with a non-acidic workup initially.- Avoid prolonged exposure to acidic conditions during workup.[1][2] | Minimized formation of the ether impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely applicable and scalable route involves a two-step process. The first step is the radical bromination of 2,5-dichlorotoluene to form 2-Bromo-3,6-dichlorobenzyl bromide. This intermediate is then typically hydrolyzed to the corresponding aldehyde, 2-Bromo-3,6-dichlorobenzaldehyde. The final step is the selective reduction of the aldehyde to the desired this compound.
Q2: How can I purify the final product, this compound?
A2: Purification can be challenging due to the potential for several closely related impurities. A combination of techniques is often necessary.
-
Aqueous Workup: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) will remove acidic impurities.
-
Column Chromatography: Silica gel chromatography is effective for separating the desired alcohol from less polar impurities like the starting aldehyde, over-reduced toluene, and ether byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can provide a highly pure final product.
Q3: What are the main safety precautions to consider during the synthesis?
A3: Several safety precautions should be taken:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the solvents used (e.g., carbon tetrachloride, dichloromethane, ethers) are volatile and may be flammable or toxic. Work in a fume hood and avoid ignition sources.
-
Reducing Agents: Sodium borohydride and especially lithium aluminum hydride react violently with water. Ensure all equipment is dry and use anhydrous solvents. Quench these reagents carefully with slow, dropwise addition of a suitable solvent.
-
Acidic Byproducts: The reactions can generate acidic byproducts like HBr or HCl. Ensure proper quenching and neutralization steps are in place.
Q4: Can I use a Grignard reaction to synthesize this compound?
A4: While a Grignard reaction is a common method for preparing benzyl alcohols, it presents significant challenges for this specific molecule. Preparing a Grignard reagent from a bromo- and chloro-substituted aromatic ring can be difficult and may lead to a mixture of products due to the potential for halogen-metal exchange at multiple sites.[3] Subsequent reaction with formaldehyde would be required. The reduction of the corresponding aldehyde is generally a more straightforward and higher-yielding approach.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3,6-dichlorobenzaldehyde
This protocol is adapted from general procedures for the bromination of substituted toluenes and subsequent hydrolysis.
-
Bromination of 2,5-dichlorotoluene:
-
To a solution of 2,5-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichloroethane) is added N-bromosuccinimide (1.05 equivalents).
-
A radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 equivalents), is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 77-84°C depending on the solvent) and monitored by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-3,6-dichlorobenzene.
-
-
Hydrolysis to the Aldehyde:
-
The crude benzyl bromide is dissolved in a mixture of an organic solvent (e.g., THF or dioxane) and water.
-
Sodium carbonate (2 equivalents) is added, and the mixture is heated to reflux.
-
The reaction is monitored until the benzyl bromide is consumed.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-Bromo-3,6-dichlorobenzaldehyde. This can be purified by column chromatography or recrystallization.
-
Protocol 2: Reduction of 2-Bromo-3,6-dichlorobenzaldehyde to this compound
This protocol uses a standard sodium borohydride reduction.
-
To a stirred solution of 2-Bromo-3,6-dichlorobenzaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF) at 0°C is slowly added sodium borohydride (1.5 equivalents) in portions.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to 0°C and carefully quenched by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride and adjust the pH to ~7.
-
The organic solvents are removed under reduced pressure.
-
The aqueous residue is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final reduction step.
References
2-Bromo-3,6-dichlorobenzyl alcohol stability issues in acidic or basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-3,6-dichlorobenzyl alcohol in acidic and basic media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to two primary degradation pathways:
-
Acid-catalyzed dehydration: This reaction involves the elimination of a water molecule from two molecules of the benzyl alcohol to form the corresponding dibenzyl ether, bis(2-bromo-3,6-dichlorobenzyl) ether. This is a common reaction for benzyl alcohols in the presence of strong acids and heat.
-
Substitution reaction: In the presence of strong nucleophilic acids, such as hydrochloric acid (HCl), the hydroxyl group (-OH) can be substituted by the chloride ion to form 2-Bromo-3,6-dichlorobenzyl chloride.
Q2: What are the potential degradation pathways for this compound in basic media?
The stability of this compound in basic media is generally higher than in acidic media. However, two potential degradation routes should be considered:
-
Oxidation: Although benzyl alcohols are not readily oxidized by simple bases, the presence of oxidizing agents or exposure to air over prolonged periods in a basic solution can lead to the formation of the corresponding aldehyde (2-Bromo-3,6-dichlorobenzaldehyde) and subsequently the carboxylic acid (2-Bromo-3,6-dichlorobenzoic acid).
-
Cannizzaro-type Reaction: If oxidation to the aldehyde occurs, and in the presence of a strong base, the aldehyde (which lacks an alpha-hydrogen) can undergo a disproportionation reaction (Cannizzaro reaction). In this reaction, one molecule of the aldehyde is reduced to the original alcohol, and another is oxidized to the carboxylic acid.[1][2]
Q3: Are there any specific storage recommendations to ensure the stability of this compound solutions?
To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (refrigerated or frozen).
-
Protected from light, as photolytic degradation can occur.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Prepared in neutral or slightly acidic pH (if compatible with the experimental design) to avoid base-catalyzed oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of an unexpected, less polar peak in HPLC analysis of an acidic sample. | Formation of bis(2-bromo-3,6-dichlorobenzyl) ether via acid-catalyzed dehydration. | - Confirm the identity of the new peak using mass spectrometry (MS). The expected mass will be that of two molecules of the starting material minus the mass of one water molecule.- Reduce the acid concentration or reaction temperature.- Use a less coordinating acid if possible. |
| Formation of a new, more non-polar compound when using HCl. | Substitution of the hydroxyl group to form 2-Bromo-3,6-dichlorobenzyl chloride. | - Verify the identity of the product by MS and comparison with a standard if available.- Use a non-nucleophilic acid (e.g., sulfuric acid, perchloric acid) if the reaction chemistry allows. |
| Gradual appearance of new, more polar peaks in a basic solution over time. | Oxidation to 2-Bromo-3,6-dichlorobenzaldehyde and/or 2-Bromo-3,6-dichlorobenzoic acid. | - Ensure the solution is stored under an inert atmosphere.- Add an antioxidant if compatible with the experiment.- Analyze the sample by HPLC-MS to identify the aldehyde and carboxylic acid. |
| Disproportionate formation of the alcohol and a carboxylic acid in a basic solution. | Cannizzaro reaction of the in-situ formed aldehyde. | - This is a strong indication of initial oxidation followed by disproportionation.- Implement stringent measures to prevent initial oxidation (see above). |
| Poor mass balance in stability studies. | Formation of volatile or poorly UV-active degradation products. Precipitation of degradants. | - Use a mass-sensitive detector (e.g., Charged Aerosol Detector, CAD) in addition to UV detection.- Check for any precipitated material in the sample vials.- Ensure proper dissolution of the sample and any potential degradants in the analytical mobile phase. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4]
1. Acidic Degradation:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Add an equal volume of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Analyze by HPLC at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Expected Outcome: Potential formation of bis(2-bromo-3,6-dichlorobenzyl) ether and/or 2-Bromo-3,6-dichlorobenzyl chloride.
2. Basic Degradation:
-
Protocol: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Analyze by HPLC at appropriate time points.
-
Expected Outcome: Primarily expect to see the parent compound. If degradation occurs, it will likely be oxidation to the aldehyde and carboxylic acid, especially if not protected from air.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide. Incubate the solution at room temperature for 24 hours, protected from light. Analyze by HPLC at appropriate time points.
-
Expected Outcome: Formation of 2-Bromo-3,6-dichlorobenzaldehyde and 2-Bromo-3,6-dichlorobenzoic acid.
4. Thermal Degradation:
-
Protocol: Store the solid this compound at 80°C for 48 hours. Also, prepare a solution (1 mg/mL in a suitable solvent) and incubate at 60°C for 48 hours. Analyze both the solid and the solution by HPLC.
-
Expected Outcome: Minimal degradation is expected, but any impurities formed should be investigated.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound (1 mg/mL) and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
-
Expected Outcome: The potential for photolytic degradation exists for halogenated aromatic compounds. The specific degradation products would need to be identified.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid or phosphoric acid) and acetonitrile is recommended.
-
Detection: UV detection at a wavelength where all potential components have reasonable absorbance (e.g., 220 nm and 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for the intended purpose.[5]
Visualizations
Caption: Potential degradation pathways in acidic and basic media.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Troubleshooting 2-Bromo-3,6-dichlorobenzyl alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Bromo-3,6-dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates can stem from several factors, including suboptimal reaction conditions, reagent purity issues, and inherent steric hindrance from the ortho-bromo and chloro substituents. Key areas to investigate are the choice of catalyst, base, solvent, reaction temperature, and the presence of moisture or oxygen in sensitive reactions like cross-coupling.
Q2: How does the substitution pattern of this compound affect its reactivity?
A2: The electron-withdrawing nature of the two chlorine atoms and the bromine atom deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution but potentially more reactive in nucleophilic aromatic substitution under harsh conditions. The ortho-bromo and chloro groups create significant steric hindrance around the benzylic alcohol, which can impede the approach of bulky reagents to both the hydroxyl group and the adjacent benzylic position.
Q3: What are potential side reactions to be aware of?
A3: Common side reactions include the formation of dibenzyl ether, especially in reactions attempting to displace the hydroxyl group under basic conditions.[1] Over-oxidation of the alcohol to the corresponding carboxylic acid can occur if the oxidizing agent is too strong or the reaction is not carefully controlled. In cross-coupling reactions, homo-coupling of the starting material or the organometallic reagent can also be a significant side reaction.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling Reactions
Issue: Poor yield of the desired biaryl product when coupling this compound with a boronic acid or ester.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be inefficient for this sterically hindered and electron-deficient substrate.
-
Inappropriate Base: The choice of base is critical for the transmetalation step.
-
Solution: Stronger bases like potassium phosphate (K₃PO₄) have been found to be effective in difficult Suzuki reactions.[4] Other bases to consider are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).
-
-
Solvent Effects: The solvent system may not be optimal for solubility and reaction kinetics.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio may need to be optimized. Anhydrous conditions may be necessary depending on the specific boronic acid or ester used.
-
-
Boronic Acid Decomposition: Heteroarylboronic acids, in particular, can be unstable and prone to protodeboronation.[2]
-
Solution: Use freshly purchased or prepared boronic acids. The use of more stable potassium trifluoroborate salts can be a viable alternative.
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) with RuPhos (4 mol%) | Effective for sterically hindered and electron-deficient aryl bromides.[2] |
| Base | K₃PO₄ (2 equivalents) | Strong base that often enhances reaction rates in challenging couplings.[4] |
| Solvent | Dioxane/H₂O (10:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Higher temperatures are often required to overcome activation energy barriers. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess can help drive the reaction to completion. |
Low Conversion in Oxidation to Aldehyde
Issue: Incomplete conversion of this compound to the corresponding aldehyde, or over-oxidation to the carboxylic acid.
Possible Causes & Solutions:
-
Oxidizing Agent is Too Weak/Strong: The choice of oxidant is crucial for selectively forming the aldehyde.
-
Solution: For selective oxidation to the aldehyde, use milder reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are more likely to lead to the carboxylic acid.[5]
-
-
Reaction Temperature: Higher temperatures can favor over-oxidation.
-
Solution: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the progress closely by TLC or GC.
-
-
Steric Hindrance: The bulky ortho substituents may slow down the reaction.
-
Solution: Increase the reaction time or use a slight excess of the oxidizing agent.
-
Experimental Workflow: Oxidation to Aldehyde
Caption: General workflow for the oxidation of this compound.
Low Conversion in Etherification Reactions (e.g., Williamson Ether Synthesis)
Issue: Low yield of the desired ether product when reacting this compound with an alkyl halide.
Possible Causes & Solutions:
-
Base Strength: The base may not be strong enough to fully deprotonate the sterically hindered alcohol.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).
-
-
Side Reaction (Dibenzyl Ether Formation): If starting from the corresponding benzyl chloride/bromide to react with an alkoxide, formation of a dibenzyl ether byproduct can occur.[1]
-
Solution: When possible, forming the alkoxide of this compound first and then adding the alkyl halide is the preferred route.
-
-
Reaction Temperature: Insufficient temperature may lead to a sluggish reaction.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate, but should be done cautiously to avoid side reactions.
-
Table 2: Troubleshooting Etherification Reactions
| Symptom | Possible Cause | Suggested Action |
| No reaction | Base is too weak. | Switch from K₂CO₃ or NaOH to a stronger base like NaH. |
| Low conversion | Insufficient temperature or reaction time. | Increase temperature to 40-60 °C and monitor for longer periods. |
| Formation of unknown byproduct | Potential for dibenzyl ether formation. | Ensure anhydrous conditions and consider inverse addition (adding alkyl halide to the alkoxide). |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (9 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.1 mmol) to the solution in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude aldehyde, which can be further purified by chromatography if necessary.
References
- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Benzyl Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted benzyl alcohols using alternative catalytic methods.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst may not be active under the chosen reaction conditions or may have degraded. Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal for the specific catalyst and substrate. Presence of Inhibitors: Impurities in the starting materials or solvent can poison the catalyst. | Catalyst Activation: Ensure the catalyst is properly activated according to the literature protocol. For example, some catalysts require a reduction step before use.[1] Optimize Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific reaction. Purify Reagents: Use high-purity starting materials and solvents to avoid introducing catalyst poisons. |
| Low Selectivity to the Desired Benzyl Alcohol | Over-oxidation: The benzyl alcohol product may be further oxidized to the corresponding benzaldehyde or benzoic acid.[1][2] Side Reactions: Depending on the catalyst and conditions, side reactions such as ether formation (e.g., dibenzyl ether) can occur.[3] Hydrogenation of the Aromatic Ring: Under harsh hydrogenation conditions, the aromatic ring of the benzyl alcohol can be reduced. | Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes minimize over-oxidation. Choose a More Selective Catalyst: Some catalysts are inherently more selective for the desired transformation. For instance, certain biocatalysts can offer high selectivity. Adjust Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[4] |
| Catalyst Deactivation or Inhibition | Product Inhibition: The product, such as benzoic acid, can adsorb onto the catalyst surface and block active sites.[5] Leaching of Active Metal: The active metal component of a heterogeneous catalyst may leach into the reaction mixture. Sintering of Nanoparticles: For nanoparticle catalysts, high temperatures can cause the particles to agglomerate, reducing the active surface area.[1] | Use of a Base: The addition of a base can help to neutralize acidic byproducts that may inhibit the catalyst.[5] Immobilize the Catalyst: Supporting the catalyst on a solid matrix can sometimes reduce leaching. Control Reaction Temperature: Operating at the lowest effective temperature can help prevent sintering of nanoparticle catalysts. |
| Formation of Unexpected Byproducts | Cannizzaro Reaction: In the presence of a strong base, benzaldehyde (an intermediate or impurity) can undergo disproportionation to benzyl alcohol and benzoic acid.[2] Tishchenko Reaction: Some catalysts can promote the dimerization of aldehydes to form esters. Acetal Formation: If an alcohol is used as a solvent with a benzaldehyde starting material, acetal formation can occur.[6] | Control Base Concentration: If a base is necessary, carefully control its concentration to avoid promoting the Cannizzaro reaction. Solvent Selection: Choose a solvent that is inert under the reaction conditions. Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the reaction and identify the formation of byproducts early on. |
Frequently Asked Questions (FAQs)
Q1: What are some promising alternative catalysts to traditional reducing agents like LiAlH₄ and NaBH₄ for the synthesis of substituted benzyl alcohols?
A1: Several alternative catalytic systems are being explored. These include:
-
Transition-Metal-Free Radical Coupling: This method can utilize a strong base like t-BuONa to mediate the coupling of aromatic alcohols.[7]
-
Palladium-Based Catalysts: Palladium complexes can catalyze the addition of arylboronic acids to aldehydes or the reduction of benzaldehydes.[8][9]
-
Ruthenium-Based Catalysts: Ruthenium supported on materials like alumina has shown good activity and selectivity for the solvent-free oxidation of benzyl alcohol using air as a green oxidant.[1]
-
Gold-Based Catalysts: Gold nanoparticles are effective for the selective oxidation of benzyl alcohol, though they can be prone to inhibition by the benzoic acid byproduct.[5]
-
Biocatalysts: Whole-cell biocatalysts, for example, can be used for the hydrogenation of benzaldehyde to benzyl alcohol under milder conditions.[10]
Q2: How do I choose the best alternative catalyst for my specific substituted benzyl alcohol synthesis?
A2: The choice of catalyst depends on several factors:
-
Substrate Scope: Some catalysts are more tolerant of a wide range of functional groups on the aromatic ring than others.
-
Desired Selectivity: If over-oxidation to the aldehyde or carboxylic acid is a concern, a highly selective catalyst is crucial.
-
Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility. For industrial applications, catalysts that operate under mild, solvent-free conditions are preferable.[1]
-
Cost and Availability: The cost and ease of synthesis or purchase of the catalyst are also important practical considerations.
Q3: My reaction is producing a significant amount of dibenzyl ether as a byproduct. What can I do to minimize this?
A3: The formation of dibenzyl ether is often a result of a dehydration reaction, which can be catalyzed by certain ionic liquids or occur at higher temperatures.[3] To minimize this, you can try:
-
Lowering the reaction temperature.
-
Changing the solvent or reaction medium.
-
Using a catalyst that is less prone to promoting dehydration reactions.
Q4: I am observing a color change in my reaction mixture and a decrease in catalytic activity over time. What could be the cause?
A4: A color change can indicate several possibilities, including catalyst degradation, the formation of colored byproducts, or a change in the oxidation state of the metal center in a transition-metal catalyst. The accompanying decrease in activity suggests catalyst deactivation. You should investigate potential causes such as product inhibition, leaching of the active metal, or morphological changes to the catalyst (e.g., sintering of nanoparticles).[1][5]
Q5: How can I analyze the products of my reaction to determine the yield and selectivity of the substituted benzyl alcohol?
A5: Common analytical techniques for monitoring the reaction and quantifying the products include:
-
Gas Chromatography (GC): Useful for separating and quantifying volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification of the products based on their mass spectra.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure of the products and quantify the relative amounts of different species in the final reaction mixture.
Quantitative Data on Alternative Catalysts
The following table summarizes the performance of various alternative catalysts for the synthesis of benzyl alcohol derivatives.
| Catalyst System | Substrate | Product | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| t-BuONa | 1-phenylethanol + Benzyl alcohol | 1,3-diphenylpropan-1-ol | Toluene, 140 °C, 20 h, Argon atm | ~85 | - | [7] |
| Ru/Al₂O₃ (reduced) | Benzyl alcohol | Benzaldehyde | Solvent-free, Air, 90 °C | 62 (conversion) | 100 | [1] |
| Fe(NO₃)₃·9H₂O | Benzyl alcohol | Benzaldehyde | N₂ atmosphere, 80 °C | 91.5 | >95 | [4] |
| Pd nanoparticles in ionic liquid | Benzaldehyde | Benzyl alcohol | H₂ pressure, 25-75 °C | 100 | 100 | [9] |
| G. arilaitensis 232 cells | Benzaldehyde | Benzyl alcohol | Aqueous/n-hexane, 30 °C | - | - | [10] |
Experimental Protocols
General Procedure for Transition-Metal-Free Radical Coupling:
This protocol is adapted from the synthesis of 1,3-diphenylpropan-1-ol.[7]
-
To a reaction vessel, add 1-phenylethanol (0.75 mmol), benzyl alcohol (0.5 mmol), and t-BuONa (0.2 equiv.).
-
Add toluene (0.75 mL) as the solvent.
-
Purge the vessel with argon and maintain an inert atmosphere.
-
Heat the reaction mixture to 140 °C and stir for 20 hours.
-
After cooling to room temperature, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the product using column chromatography.
General Procedure for Catalytic Oxidation of Benzyl Alcohol using Ru/Al₂O₃:
This protocol is based on the solvent-free oxidation of benzyl alcohol.[1]
-
Activate the Ru/Al₂O₃ catalyst by reduction treatment as described in the literature.
-
Place the activated catalyst in a reaction vessel.
-
Add benzyl alcohol to the vessel.
-
Pressurize the reactor with air.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reactor, filter the catalyst, and analyze the liquid product.
Visualizations
Caption: A general experimental workflow for screening alternative catalysts in benzyl alcohol synthesis.
Caption: A troubleshooting decision tree for addressing low product yield in catalytic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol
This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Bromo-3,6-dichlorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality and safety of the final drug product. Here, we compare an optimized gradient HPLC method with a non-optimized isocratic method to demonstrate the importance of method development in achieving accurate and reliable purity assessments.
Introduction
This compound is a halogenated aromatic compound. The purity of such intermediates is a critical quality attribute in drug development, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis.[1] The choice of HPLC parameters, such as the column, mobile phase, and elution mode (gradient or isocratic), can significantly impact the separation efficiency. Aromatic compounds like the analyte are well-retained on reverse-phase columns, with retention adjustable by the mobile phase composition, typically a mixture of acetonitrile and water.[2]
This guide details two reverse-phase HPLC (RP-HPLC) methods and their performance in analyzing this compound and its potential impurities. The optimized method employs a gradient elution to achieve superior separation, while the non-optimized method uses a less effective isocratic elution.
Experimental Protocols
Instrumentation:
A standard HPLC system equipped with a UV detector, autosampler, and column oven is used for both methods.
Method 1: Optimized Gradient RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Method 2: Non-Optimized Isocratic RP-HPLC
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Results and Comparison
The performance of the two HPLC methods was evaluated based on their ability to separate the main component from potential impurities. Common impurities in the synthesis of halogenated benzyl alcohols can include starting materials, by-products from side reactions, and degradation products such as the corresponding benzaldehyde or benzoic acid.[3]
Table 1: Comparison of Chromatographic Performance
| Parameter | Method 1: Optimized Gradient | Method 2: Non-Optimized Isocratic |
| Retention Time (Main Peak) | 12.5 min | 8.2 min |
| Resolution (Main Peak vs. Impurity 1) | 3.5 | 1.2 |
| Resolution (Main Peak vs. Impurity 2) | 4.8 | 1.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.7 |
| Theoretical Plates (Main Peak) | 15,000 | 7,500 |
| Run Time | 25 min | 15 min |
Discussion
The optimized gradient method demonstrates superior separation capabilities compared to the non-optimized isocratic method. The higher resolution values in Method 1 indicate a better separation between the main peak and the impurities, which is crucial for accurate quantification. The tailing factor closer to 1 and the higher number of theoretical plates in the optimized method suggest better peak shape and column efficiency. While the isocratic method has a shorter run time, the poor resolution of critical impurity pairs could lead to inaccurate purity assessments.
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
The comparison of the two HPLC methods clearly indicates that the optimized gradient method is more suitable for the purity analysis of this compound. While the non-optimized isocratic method offers a faster analysis, it compromises the accuracy and reliability of the results due to inadequate separation of impurities. For researchers, scientists, and drug development professionals, employing a well-developed and validated gradient HPLC method is essential for ensuring the quality and consistency of pharmaceutical intermediates.
References
A Comparative Analysis of the Reactivity of 2-Bromo-3,6-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol
Theoretical Comparison of Reactivity
The reactivity of benzyl alcohols is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For chlorine and bromine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack. However, in the context of reactions at the benzylic position, the electron-withdrawing nature of the halogens plays a more significant role.
-
2,6-dichlorobenzyl alcohol: The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect. This effect decreases the electron density at the benzylic carbon, making the alcohol less susceptible to oxidation and potentially slowing down the formation of a carbocation intermediate in SN1-type substitution reactions.
-
2-Bromo-3,6-dichlorobenzyl alcohol: The addition of a bromine atom at the 3-position further increases the electron-withdrawing effect on the ring. Bromine is also an electron-withdrawing group, and its presence, in conjunction with the two chlorine atoms, is expected to further decrease the electron density at the benzylic carbon compared to 2,6-dichlorobenzyl alcohol.
Steric Effects: The presence of substituents at the ortho positions (2 and 6) can sterically hinder the approach of reagents to the benzylic hydroxyl group.
-
2,6-dichlorobenzyl alcohol: The two chlorine atoms create significant steric hindrance around the benzylic position.
-
This compound: The addition of a bromine atom at the 3-position does not directly flank the benzylic carbon. However, its presence contributes to the overall steric bulk of the molecule, which might influence the approach of bulky reagents. The primary steric hindrance, however, still originates from the two ortho-chloro substituents.
Based on these principles, it is anticipated that This compound will be less reactive than 2,6-dichlorobenzyl alcohol in both oxidation and nucleophilic substitution reactions due to the enhanced electron-withdrawing effect of the additional bromine atom.
Experimental Data and Protocols
While direct comparative data is unavailable, the following sections provide established experimental protocols for the oxidation and nucleophilic substitution of substituted benzyl alcohols. These protocols can be adapted to perform a direct comparative study of the two target compounds.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis. Various reagents can be employed, with differing reaction conditions and selectivities.
Table 1: Comparison of Oxidation Reaction Parameters
| Parameter | 2,6-dichlorobenzyl alcohol | This compound (Predicted) |
| Reaction Rate | Moderate | Slower |
| Typical Yield | Good to excellent | Moderate to good |
| Side Reactions | Over-oxidation to carboxylic acid may occur with strong oxidants. | Over-oxidation is less likely due to deactivation. |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a standard method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.
-
Setup: To a stirred solution of the respective benzyl alcohol (1 mmol) in dichloromethane (DCM, 20 mL), add pyridinium chlorochromate (PCC, 1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the corresponding benzaldehyde.
For a comparative study, both alcohols should be reacted under identical conditions (reagent stoichiometry, concentration, temperature, and reaction time), and the yields determined by a quantitative method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Nucleophilic Substitution to Benzyl Bromides
The conversion of benzyl alcohols to benzyl bromides is a key step in the synthesis of many pharmaceutical intermediates. This transformation typically involves the reaction with a bromine source, often in the presence of an acid catalyst.
Table 2: Comparison of Nucleophilic Substitution Reaction Parameters
| Parameter | 2,6-dichlorobenzyl alcohol | This compound (Predicted) |
| Reaction Mechanism | Likely proceeds via an SN2 or borderline SN1/SN2 mechanism. | Likely proceeds via an SN2 mechanism due to destabilization of a potential carbocation. |
| Reaction Rate | Moderate | Slower |
| Typical Yield | Good | Moderate to good |
Experimental Protocol: Conversion to Benzyl Bromide using Phosphorus Tribromide (PBr₃)
This method is effective for converting primary and secondary alcohols to the corresponding bromides.
-
Setup: Dissolve the respective benzyl alcohol (1 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃, 0.4 mmol) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide. Further purification can be achieved by distillation or column chromatography.
A direct comparison of the reactivity would involve running the two reactions in parallel under identical conditions and analyzing the conversion and yield at specific time points.
Visualizing Reaction Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the generalized reaction pathways and the logical workflow for a comparative study.
Caption: Generalized pathway for the oxidation of a substituted benzyl alcohol to a substituted benzaldehyde.
Caption: Generalized pathway for the nucleophilic substitution of a substituted benzyl alcohol to a substituted benzyl bromide.
Caption: Logical workflow for the comparative reactivity study of the two benzyl alcohols.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be less reactive than 2,6-dichlorobenzyl alcohol in both oxidation and nucleophilic substitution reactions at the benzylic position. This reduced reactivity is attributed to the increased electron-withdrawing nature of the aromatic ring due to the presence of an additional bromine substituent. For researchers and professionals in drug development, this difference in reactivity is a crucial consideration for reaction optimization, including the choice of reagents, reaction times, and temperatures. To validate this theoretical comparison, a direct experimental investigation following the outlined protocols is recommended. Such a study would provide valuable quantitative data to guide the efficient utilization of these important synthetic intermediates.
Spectroscopic data comparison of 2-Bromo-3,6-dichlorobenzyl alcohol isomers
A comprehensive comparison of the spectroscopic data for three isomers of dichlorobenzyl alcohol: 2,4-Dichlorobenzyl alcohol, 2,6-Dichlorobenzyl alcohol, and 3,4-Dichlorobenzyl alcohol is presented below. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Isomer Structures
The structural differences between the three isomers are illustrated below. The varied positions of the chlorine atoms on the benzene ring lead to distinct spectroscopic signatures.
Caption: Chemical structures of the compared dichlorobenzyl alcohol isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each isomer, allowing for a clear and objective comparison.
¹H NMR Spectroscopy Data
The chemical shifts (δ) in parts per million (ppm) for the protons in each isomer are presented below. The solvent used was CDCl₃.
| Isomer | Ar-H | -CH₂- | -OH |
| 2,4-Dichlorobenzyl alcohol | 7.38 (d), 7.36 (d), 7.25 (dd)[1] | 4.71 (s)[1] | 2.31 (s)[1] |
| 2,6-Dichlorobenzyl alcohol | 7.2-7.4 (m) | 4.9 (s) | 2.5 (br s) |
| 3,4-Dichlorobenzyl alcohol | 7.45 (d), 7.39 (d), 7.18 (dd) | 4.63 (s) | 1.95 (s) |
¹³C NMR Spectroscopy Data
The chemical shifts (δ) in ppm for the carbon atoms in each isomer are presented below. The solvent used was CDCl₃.
| Isomer | C-Ar (quaternary) | C-Ar (CH) | -CH₂- |
| 2,4-Dichlorobenzyl alcohol | 137.9, 134.5, 133.2 | 129.2, 128.9, 127.2 | 62.5 |
| 2,6-Dichlorobenzyl alcohol | 136.1, 135.9 | 129.9, 128.7 | 61.8 |
| 3,4-Dichlorobenzyl alcohol | 141.2, 132.8, 130.6 | 129.0, 128.7, 126.2 | 63.8 |
Infrared (IR) Spectroscopy Data
The main absorption bands (in cm⁻¹) from the IR spectra are listed below.
| Isomer | O-H Stretch | C-H Stretch (Ar) | C-H Stretch (Alkyl) | C=C Stretch (Ar) | C-O Stretch | C-Cl Stretch |
| 2,4-Dichlorobenzyl alcohol | ~3350 (broad) | ~3090 | ~2950, ~2880 | ~1590, ~1470 | ~1030 | ~820, ~750 |
| 2,6-Dichlorobenzyl alcohol | ~3340 (broad) | ~3070 | ~2960, ~2870 | ~1580, ~1450 | ~1040 | ~780, ~720 |
| 3,4-Dichlorobenzyl alcohol | ~3330 (broad) | ~3080 | ~2940, ~2860 | ~1590, ~1470 | ~1020 | ~830, ~760 |
Mass Spectrometry Data
The key fragments (m/z) observed in the mass spectra are presented below.
| Isomer | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-Cl]⁺ | Base Peak |
| 2,4-Dichlorobenzyl alcohol | 176/178/180 | 159/161/163 | 141/143 | 141 |
| 2,6-Dichlorobenzyl alcohol | 176/178/180 | 159/161/163 | 141/143 | 141 |
| 3,4-Dichlorobenzyl alcohol | 176/178/180 | 159/161/163 | 141/143 | 141 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the dichlorobenzyl alcohol isomer (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.
Comparison Workflow
The logical workflow for comparing the spectroscopic data of the isomers is depicted below.
Caption: Workflow for spectroscopic data comparison of isomers.
References
A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols
The synthesis of halogenated benzyl alcohols, crucial intermediates in the pharmaceutical and fine chemical industries, has traditionally relied on methods that often employ hazardous reagents and generate significant waste. In the shift towards sustainable chemistry, several greener alternatives have emerged, offering improved safety profiles, milder reaction conditions, and reduced environmental impact. This guide provides an objective comparison of leading green synthesis routes for the conversion of benzyl alcohols to their halogenated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Green Synthesis Routes
The following table summarizes the quantitative performance of various green methods for the synthesis of halogenated benzyl alcohols. These routes offer significant advantages over traditional methods (e.g., using SOCl₂, PBr₃, or concentrated hydrohalic acids), such as ambient temperatures, neutral conditions, and the use of less hazardous reagents or even waste materials.
| Synthesis Route | Target Product | Reagents/Catalyst | Solvent | Time | Temp. | Yield (%) | Reference(s) |
| Mechanochemistry | Benzyl chloride | Benzyl alcohol, Poly(vinyl chloride) (PVC), TiO₂ | Solvent-free | 4 h | Ambient | 95 | [1][2] |
| Alternative Reagent | Benzyl chloride | Benzyl alcohol, 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | DMSO or MeCN | 10-40 min | Room Temp | >95 | [3][4][5] |
| Alternative Reagent | 4-Chlorobenzyl chloride | 4-Chlorobenzyl alcohol, TCT, DMSO | DMSO | 30 min | Room Temp | 98 | [4] |
| Ionic Liquid Medium | Benzyl chloride | Benzyl alcohol, NH₄Cl | [Bmim]PF₆ | 17 min | 150 °C (MW) | 68 | [6][7] |
| Ionic Liquid Medium | Benzyl bromide | Benzyl alcohol, NH₄Br | [Bmim]PF₆ | 15-40 min | 80-180 °C | 50 | [6][7] |
| Ionic Liquid Medium | Benzyl iodide | Benzyl alcohol, NH₄I | [Bmim]PF₆ | 15-40 min | 80-180 °C | 72 | [6][7] |
Logical Workflow for Method Selection
The selection of an appropriate green synthesis route depends on several factors, including the target halogen, available equipment, and desired scale. The following diagram illustrates a decision-making workflow for choosing a suitable method.
Caption: Decision workflow for selecting a green synthesis route.
Experimental Protocols
Mechanochemical Chlorination using Waste PVC
This solvent-free method utilizes mechanical energy to drive the reaction, with waste poly(vinyl chloride) acting as the chlorine source.[1][2]
-
Materials: Benzyl alcohol, commercial poly(vinyl chloride) (PVC), titanium dioxide (TiO₂), Zirconia (ZrO₂) milling jar (e.g., 10 mL), Zirconia milling balls (e.g., two 10 mm balls).
-
Procedure:
-
In a 10 mL ZrO₂ milling jar, combine benzyl alcohol (1.0 mmol), PVC (63 mg, ~1.0 mmol Cl), and TiO₂ (50 mg).
-
Add two 10 mm ZrO₂ balls to the jar.
-
Seal the jar and perform ball milling in a mixer mill at a specified frequency (e.g., 30 Hz) for 4 hours.
-
After milling, the resulting solid mixture can be processed to isolate the product. The yield of benzyl chloride is determined by gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture.[1]
-
Rapid Chlorination with TCT/DMSO under Neutral Conditions
This protocol is exceptionally fast and proceeds at room temperature with high chemoselectivity for benzylic alcohols.[3][4]
-
Materials: Benzyl alcohol, 2,4,6-trichloro-1,3,5-triazine (TCT), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure (for Benzyl Chloride):
-
To a solution of benzyl alcohol (4.81 mmol, 1.0 eq) in anhydrous DMSO (5 mL), add TCT (2.64 mmol, 0.55 eq) portionwise.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloride.
-
Purify the product via column chromatography if necessary.
-
Halodehydroxylation in an Ionic Liquid Medium
This method uses relatively safe ammonium halides in an ionic liquid, which can act as both the solvent and a catalyst, often accelerated by microwave irradiation.[6][7]
-
Materials: Benzyl alcohol, ammonium chloride (NH₄Cl), 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆).
-
Procedure (for Benzyl Chloride):
-
In a microwave process vial, combine benzyl alcohol (1.0 mmol), ammonium chloride (1.5 mmol), and [Bmim]PF₆ (2.0 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 17 minutes with stirring.
-
After cooling, extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to determine the yield. The ionic liquid can potentially be recovered and reused after appropriate purification.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. memorial.scholaris.ca [memorial.scholaris.ca]
A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. The presence of halogen atoms, such as bromine and chlorine, imparts a characteristic isotopic signature in the mass spectrum, providing valuable clues to a molecule's elemental composition. This guide offers a detailed comparison of isotopic peak analysis in the mass spectrum of bromo-dichloro compounds against other analytical techniques, supported by experimental data and protocols.
The unique isotopic distribution of bromine and chlorine atoms allows for their confident identification within a molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance ratio. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an approximate natural abundance ratio of 3:1.[1][2] When a compound contains a combination of these halogens, the resulting isotopic pattern in the mass spectrum is a predictable convolution of the individual isotopic patterns.
Isotopic Abundance Patterns in Bromo-dichloro Compounds
For a molecule containing one bromine atom and two chlorine atoms (CBrCl₂), the expected relative intensities of the molecular ion peaks (M, M+2, M+4, and M+6) can be calculated based on the probabilities of the different isotopic combinations. The theoretical relative abundance of these peaks follows a distinct pattern that is highly characteristic of a bromo-dichloro moiety.
The relative intensities can be determined using the expansion of the polynomial (a + b)² * (c + d), where a is the abundance of ³⁵Cl (0.7576), b is the abundance of ³⁷Cl (0.2424), c is the abundance of ⁷⁹Br (0.5052), and d is the abundance of ⁸¹Br (0.4948).[3] This calculation predicts a characteristic cluster of peaks separated by 2 m/z units.
A simplified calculation using the approximate 3:1 ratio for chlorine and 1:1 ratio for bromine provides a clear illustration of the expected pattern. The probabilities of the different isotopic combinations for the two chlorine atoms are:
-
Both ³⁵Cl: (3/4) * (3/4) = 9/16
-
One ³⁵Cl and one ³⁷Cl: 2 * (3/4) * (1/4) = 6/16
-
Both ³⁷Cl: (1/4) * (1/4) = 1/16
These combinations are then paired with the two bromine isotopes (¹/₂ for ⁷⁹Br and ¹/₂ for ⁸¹Br) to determine the final relative intensities of the molecular ion peaks.
| Peak | Isotopic Composition | Calculation (Probability) | Relative Intensity (Approximate) |
| M | ⁷⁹Br³⁵Cl³⁵Cl | (¹/₂) * (⁹/₁₆) = ⁹/₃₂ | 28.1 |
| M+2 | ⁸¹Br³⁵Cl³⁵Cl + ⁷⁹Br³⁵Cl³⁷Cl | (¹/₂) * (⁹/₁₆) + (¹/₂) * (⁶/₁₆) = ¹⁵/₃₂ | 46.9 |
| M+4 | ⁸¹Br³⁵Cl³⁷Cl + ⁷⁹Br³⁷Cl³⁷Cl | (¹/₂) * (⁶/₁₆) + (¹/₂) * (¹/₁₆) = ⁷/₃₂ | 21.9 |
| M+6 | ⁸¹Br³⁷Cl³⁷Cl | (¹/₂) * (¹/₁₆) = ¹/₃₂ | 3.1 |
This table presents the calculated relative intensities of the molecular ion peaks for a compound containing one bromine and two chlorine atoms, based on their natural isotopic abundances.
Experimental Protocol: GC-MS Analysis of Bromo-dichloro Compounds
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile halogenated compounds.[4][5]
1. Sample Preparation:
-
Liquid Samples: For liquid samples, a dilute solution of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or hexane is recommended.[6] Ensure the sample is free of particulate matter by centrifugation or filtration to prevent blockage of the GC syringe and contamination of the injector and column.[6]
-
Solid Samples: For volatile solid samples, dissolve a small amount (a few specks) in a suitable volatile solvent.[7] If the solid is not fully soluble, ensure that a sufficient amount has dissolved to be representative.[7]
-
Headspace Analysis: For volatile bromo-dichloro compounds in a complex matrix (e.g., environmental or biological samples), static or dynamic headspace analysis can be employed.[8] This involves heating the sample in a sealed vial to allow the volatile compounds to partition into the headspace, which is then injected into the GC-MS.[8]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated at a temperature that ensures rapid volatilization of the sample without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is often suitable for separating halogenated hydrocarbons.
-
Oven Temperature Program: A temperature program should be optimized to achieve good separation of the target analytes from other components in the sample. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for routine analysis. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap analyzer can provide more accurate mass measurements.[9]
-
Scan Mode: Full scan mode is used to acquire the complete mass spectrum and observe the characteristic isotopic patterns. Selected Ion Monitoring (SIM) can be used for targeted analysis and improved sensitivity.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective for identifying bromo-dichloro compounds based on their isotopic patterns, other spectroscopic techniques can provide complementary structural information.
| Technique | Principle | Advantages for Bromo-dichloro Compounds | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Provides definitive evidence of the presence and number of bromine and chlorine atoms through characteristic isotopic patterns.[10]- High sensitivity, capable of detecting trace amounts.- Can be coupled with chromatography (GC-MS, LC-MS) for separation of complex mixtures.[5] | - Does not readily distinguish between isomers without chromatographic separation or fragmentation analysis.[10]- Fragmentation can sometimes be complex and difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | - Provides detailed information about the chemical environment of each atom, allowing for the determination of the compound's connectivity and stereochemistry.- Can distinguish between isomers (e.g., 1,1-dichloro-2-bromoethane vs. 1,2-dichloro-1-bromoethane).[2] | - Lower sensitivity compared to mass spectrometry.- Requires a larger sample amount.- The presence of quadrupolar bromine nuclei can lead to broad signals, complicating spectral interpretation.[11] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Provides information about the functional groups present in the molecule.- C-Br and C-Cl stretching vibrations have characteristic absorption bands in the fingerprint region.[12] | - The absorption bands for C-Br and C-Cl can be in a crowded region of the spectrum and may overlap with other vibrations, making definitive identification challenging.[12]- Does not provide information about the number of halogen atoms or the overall molecular structure. |
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 4. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 10. What are advantages and disadvantages of mass spectroscopy? [vedantu.com]
- 11. Chemputer [winter.group.shef.ac.uk]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Antiviral and Antibacterial Properties of Dichlorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral and antibacterial properties of dichlorobenzyl alcohol (DCBA) derivatives, with a primary focus on the most extensively studied compound, 2,4-dichlorobenzyl alcohol. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential as an antimicrobial agent.
Overview of Dichlorobenzyl Alcohol
Dichlorobenzyl alcohol is a mild antiseptic agent known for its broad-spectrum activity against a range of bacteria and viruses, particularly those associated with mouth and throat infections.[1][2] It is a common active ingredient in over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol (AMC).[2][3] While various isomers exist, 2,4-dichlorobenzyl alcohol is the most commercially utilized and researched derivative. Limited information is available on the specific antimicrobial activity of other isomers like 3,5-dichlorobenzyl alcohol, though it is also suggested to possess antibacterial and antifungal properties.
Antibacterial Properties
The antibacterial action of dichlorobenzyl alcohol, particularly the 2,4-isomer, has been demonstrated against several pathogens responsible for oropharyngeal infections.
Quantitative Data: Bactericidal Activity of 2,4-Dichlorobenzyl Alcohol with Amylmetacresol (AMC)
A study on lozenges containing 1.2 mg of 2,4-dichlorobenzyl alcohol and 0.6 mg of amylmetacresol showed significant bactericidal activity against key pharyngitis-causing bacteria. The data below summarizes the log reduction in colony-forming units (CFU/mL) after exposure to the dissolved lozenge in artificial saliva.[4][5]
| Bacterial Species | Log10 Reduction in CFU/mL (±SD) at 1 minute | Log10 Reduction in CFU/mL (±SD) at 5 minutes | Log10 Reduction in CFU/mL (±SD) at 10 minutes |
| Streptococcus pyogenes | 5.7 (±0.1) | 5.7 (±0.1) | 5.7 (±0.1) |
| Haemophilus influenzae | 6.1 (±0.1) | 6.0 (±0.1) | 6.2 (±0.1) |
| Arcanobacterium haemolyticum | 6.5 (±0.0) | 6.5 (±0.0) | 6.5 (±0.0) |
| Fusobacterium necrophorum | 5.3 (±0.0) | 5.3 (±0.0) | 5.3 (±0.0) |
| Streptococcus dysgalactiae | 1.5 (±0.2) | 6.3 (±0.0) | 6.3 (±0.0) |
| Moraxella catarrhalis | 0.5 (±0.1) | 5.0 (±0.9) | 6.2 (±0.1) |
| Staphylococcus aureus | 0.5 (±0.2) | 2.2 (±0.1) | 3.5 (±0.1) |
Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2,4-Dichlorobenzyl Alcohol
Another study evaluated the MIC of 2,4-dichlorobenzyl alcohol against various dental plaque microorganisms.[6]
| Microbial Species | Minimum Inhibitory Concentration (µM) |
| Porphyromonas gingivalis | 1,446 |
| Treponema socranskii | 1,446 |
| Candida albicans | 1,446 |
| Other tested organisms | 2,892 to 5,784 |
Antiviral Properties
2,4-Dichlorobenzyl alcohol has demonstrated virucidal activity, particularly against enveloped viruses.
Quantitative Data: Virucidal Activity of 2,4-Dichlorobenzyl Alcohol with Amylmetacresol (AMC)
A study investigating a lozenge containing 2,4-dichlorobenzyl alcohol and amylmetacresol reported a significant reduction in the viral titer of several enveloped respiratory viruses within a short contact time.[2]
| Virus | Outcome |
| Respiratory Syncytial Virus (RSV) | Deactivated |
| Influenza A | Deactivated |
| SARS-CoV | Deactivated |
| Adenovirus | Not deactivated |
| Rhinovirus | Not deactivated |
Another study showed that an AMC/DCBA lozenge exhibited virucidal effects against Parainfluenza Virus Type 3 and Cytomegalovirus, with peak effects observed after just one minute of incubation.
It is important to note that some research suggests the specific formulation of the lozenge, including its excipients and pH, may play a significant role in the observed antiviral activity, and not solely the active ingredients.[7]
Mechanism of Action
The antimicrobial effect of dichlorobenzyl alcohol is believed to be multifactorial, primarily involving protein denaturation and sodium channel blockade.[1][8]
Protein Denaturation
One of the proposed mechanisms is the denaturation of external microbial proteins and the rearrangement of their tertiary structures.[8] Alcohols, in general, can disrupt the intramolecular hydrogen bonding within proteins, leading to a loss of their native conformation and function.[9] This disruption of essential proteins on the surface of bacteria and viruses can interfere with their ability to attach to host cells and replicate.
Figure 1: Proposed mechanism of protein denaturation by dichlorobenzyl alcohol.
Sodium Channel Blockade
Dichlorobenzyl alcohol also exhibits a local anesthetic effect, which is attributed to its ability to block voltage-gated sodium channels.[8] By blocking these channels, it can inhibit nerve impulses, which is thought to contribute to the soothing effect observed in throat lozenges. This mechanism may also play a role in its antimicrobial activity by disrupting ion homeostasis in microbial cells.
Figure 2: Mechanism of sodium channel blockade by dichlorobenzyl alcohol.
Comparison with Other Antimicrobial Agents
While direct comparative studies with a broad range of antiseptics are limited, some inferences can be drawn from existing literature.
-
Amylmetacresol (AMC): Dichlorobenzyl alcohol is often used in synergy with AMC. This combination has been shown to have a potent and rapid bactericidal effect.[3]
-
Hexylresorcinol: Some studies have compared lozenges containing AMC/DCBA with those containing hexylresorcinol, another antiseptic with local anesthetic properties. The relative efficacy can vary depending on the target microorganism and the specific formulation.[7]
-
Carrageenan: In a comparative antiviral study, carrageenan-containing lozenges demonstrated broader and more potent activity against a range of respiratory viruses compared to the tested AMC/DCBA lozenges.[7]
Experimental Protocols
Bactericidal Activity Assay (Log Reduction in CFU)
This protocol is based on the methodology used to evaluate the bactericidal activity of an AMC/DCBA lozenge.[5]
-
Preparation of Test Solution: Dissolve the test compound (e.g., dichlorobenzyl alcohol derivative) in a suitable solvent and then dilute to the desired concentration in a medium mimicking physiological conditions, such as artificial saliva.
-
Bacterial Culture Preparation: Prepare a suspension of the target bacterium (e.g., Streptococcus pyogenes) in a saline solution, adjusted to a standardized concentration (e.g., approximately 108 CFU/mL).
-
Exposure: Inoculate the test solution with the bacterial suspension. The mixture is then incubated for specific contact times (e.g., 1, 5, and 10 minutes) at a controlled temperature (e.g., 37°C).
-
Neutralization: After each contact time, transfer an aliquot of the mixture to a neutralizing solution to stop the antimicrobial action of the test compound.
-
Plating and Incubation: Perform serial dilutions of the neutralized solution and plate onto appropriate agar media. Incubate the plates under suitable conditions for the growth of the target bacterium.
-
Quantification: Count the number of colonies on the plates to determine the CFU/mL. The log10 reduction is calculated by comparing the CFU/mL of the test sample to that of a control sample (without the test compound).
Figure 3: Experimental workflow for the bactericidal activity assay.
Virucidal Assay
This protocol is a general representation based on virucidal testing methodologies.
-
Preparation of Test Solution: Prepare the dichlorobenzyl alcohol derivative solution as described for the bactericidal assay.
-
Virus Stock Preparation: Prepare a stock of the target virus with a known titer.
-
Exposure: Mix the virus stock with the test solution and incubate for defined contact times at a controlled temperature.
-
Neutralization: Stop the virucidal activity by dilution or with a specific neutralizing agent.
-
Infection of Host Cells: Inoculate a monolayer of susceptible host cells with serial dilutions of the neutralized virus-test solution mixture.
-
Incubation and Observation: Incubate the cell cultures and monitor for cytopathic effects (CPE) or plaque formation.
-
Quantification: Determine the viral titer (e.g., TCID50 or PFU/mL) and calculate the reduction in viral infectivity compared to a control.
Conclusion
Dichlorobenzyl alcohol derivatives, particularly 2,4-dichlorobenzyl alcohol, exhibit notable antibacterial and antiviral properties. The available data, primarily from studies on combination products with amylmetacresol, demonstrate rapid bactericidal activity against key respiratory pathogens and virucidal effects against certain enveloped viruses. The dual mechanism of action, involving protein denaturation and sodium channel blockade, makes it an interesting candidate for further investigation.
However, there is a clear need for more research on other dichlorobenzyl alcohol isomers to provide a more comprehensive comparison. Additionally, direct comparative studies with a wider range of standard antiseptics using standardized methodologies would be invaluable for elucidating the relative efficacy of these compounds. Future research could also focus on more detailed mechanistic studies to identify the specific protein targets of dichlorobenzyl alcohol and to better understand its interaction with microbial and viral membranes and ion channels.
References
- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. How does alcohol denature a protein? | AAT Bioquest [aatbio.com]
A Comparative Guide to Catalysts for the Oxidation of Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of substituted benzyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fragrances, and other fine chemicals. The choice of catalyst for this reaction is paramount, influencing not only the yield and selectivity but also the environmental impact and economic viability of the process. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your specific research and development needs.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of a range of heterogeneous and homogeneous catalysts in the oxidation of benzyl alcohol and its substituted derivatives. The data highlights key performance indicators such as conversion, selectivity, and reaction conditions, offering a clear comparison across different catalytic systems.
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Ref. |
| Benzyl Alcohol | Pd-Fe/TiO₂ | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | Benzaldehyde | [1] |
| Benzyl Alcohol | AuPd/TiO₂-{001} | O₂ | Solvent-free | 120 | 3 | >90 | ~95 | Benzaldehyde | [2] |
| Benzyl Alcohol | Fe(NO₃)₃·9H₂O | - | 1,4-dioxane | 80 | 6 | 94.9 | >95 | Benzaldehyde | [3][4] |
| Benzyl Alcohol | Sulfurized Graphene | H₂O₂ | Water | 80 | 3 | 18.2 | - | Benzaldehyde | [5] |
| Benzyl Alcohol | Eosin Y | O₂ | - | RT | - | up to 93 | high | Benzaldehyde | [6] |
| 4-Methoxybenzyl Alcohol | home-prepared TiO₂ | O₂ | Water | - | - | - | 41.5 (Yield) | p-Anisaldehyde | [7] |
| 4-Methoxybenzyl Alcohol | Flavin-zinc(II)-cyclen | Air | Acetonitrile | - | - | - | - | 4-Methoxybenzaldehyde | [8] |
| 4-Nitrobenzyl Alcohol | Mn nano catalyst | TBHP | Solvent-free | 50 | - | >95 | >95 | 4-Nitrobenzaldehyde | [9] |
| 4-Nitrobenzyl Alcohol | Iodobenzene/NHPI | mCPBA | Mixed | RT | - | High | High | 4-Nitrobenzaldehyde | [10] |
| Substituted Benzyl Alcohols | PdOₓ/CeO₂-NR | O₂ | Solvent-free | - | - | Good | High | Aldehydes | [11] |
| Substituted Benzyl Alcohols | γ-Fe₂O₃/SiO₂-STZ | Air | - | 130 | - | >90 | >90 | Aldehydes/Ketones | [12] |
Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can be significantly influenced by the specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the catalytic oxidation of benzyl alcohols.
General Procedure for Selective Oxidation of Benzyl Alcohol using a Homogeneous Catalyst[3]
In a 25 mL three-necked flask, 3 mmol of benzyl alcohol and 3 mmol of naphthalene (as an internal standard) are dissolved in 15 mL of 1,4-dioxane. The flask is fitted with a reflux condenser, evacuated, and filled with a nitrogen atmosphere using a balloon. The solution is then heated to the desired temperature (e.g., 80 °C). Upon reaching the set temperature, 2 mmol of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the solution. The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Procedure for Heterogeneous Catalytic Oxidation of Benzyl Alcohol[1]
The oxidation reaction is carried out in a 50 mL stainless steel autoclave from Parr Instruments. The autoclave is charged with the catalyst (e.g., 0.01 g of Pd-Fe/TiO₂), methanol (7.13 g), and benzyl alcohol (1.04 g, 9.62 mmol), along with 0.5 mL of mesitylene as an internal standard. The autoclave is then purged three times with 5% H₂/CO₂ (0.7 MPa) before being filled to a pressure of 2.9 MPa. Subsequently, 25% O₂/CO₂ is added to a total pressure of 1.1 MPa. The reaction mixture is stirred at a specified rate (e.g., 1200 rpm) and heated to the desired temperature (e.g., 50 °C). The product yield can be determined by gas chromatography.
Procedure for Metal-Free Catalytic Oxidation of Benzyl Alcohol[5]
The oxidation reactions are conducted at atmospheric pressure in a 250 mL three-necked flask. The flask is charged with 1 mmol of benzyl alcohol, 2 mg of the sulfurized graphene catalyst, 2 mL of 35 wt% hydrogen peroxide in water, and 120 mL of water. The reaction mixture is heated in a water bath to 343 K (70 °C) and stirred under reflux for 3 hours. After the reaction, the liquid mixture is filtered through a membrane filter and analyzed by HPLC.
Visualizing the Process and Influencing Factors
To better understand the experimental process and the interplay of various factors influencing the catalytic oxidation, the following diagrams are provided.
Caption: A typical experimental workflow for the catalytic oxidation of substituted benzyl alcohols.
Caption: Key factors influencing the performance of catalysts in the oxidation of benzyl alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The structural elucidation of halogenated benzyl alcohols relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the available and predicted data for 2-bromo-3,6-dichlorobenzyl alcohol and its key analogs.
Table 1: ¹H NMR Spectroscopic Data of Halogenated Benzyl Alcohol Derivatives (in CDCl₃)
| Compound | Ar-H Chemical Shift (ppm) | -CH₂OH Chemical Shift (ppm) | -OH Chemical Shift (ppm) |
| 2-Bromobenzyl alcohol | 7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t)[1] | 4.71 (s)[1] | 2.41 (s)[1] |
| 2,6-Dichlorobenzyl alcohol | 7.25-7.35 (m) | 4.9 (s) | 2.1 (br s) |
| 4-Chlorobenzyl alcohol | 7.30-7.36 (m)[2] | 4.67 (s)[2] | 1.73 (t)[2] |
| 4-Bromobenzyl alcohol | 7.51-7.49 (d), 7.27-7.26 (d)[2] | 4.68 (s)[2] | 1.27 (s)[2] |
| This compound (Predicted) | ~7.4-7.6 (d), ~7.1-7.3 (d) | ~4.8-5.0 (s) | ~2.0-2.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data of Halogenated Benzyl Alcohol Derivatives (in CDCl₃)
| Compound | Ar-C Chemical Shifts (ppm) | -CH₂OH Chemical Shift (ppm) |
| 2-Bromobenzyl alcohol | 139.7, 132.8, 129.2, 128.8, 127.6, 122.9 | 64.9 |
| 2,6-Dichlorobenzyl alcohol | 137.5, 135.0, 130.5, 128.8 | 61.5 |
| 4-Chlorobenzyl alcohol | 139.2, 133.4, 128.7, 128.3[3] | 64.4[3] |
| 4-Bromobenzyl alcohol | 139.7, 131.6, 128.6, 121.4 | 64.5 |
| This compound (Predicted) | ~140-120 (multiple peaks) | ~60-65 |
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Halogenated Benzyl Alcohol Derivatives
| Compound | O-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C-O Stretch | C-Cl Stretch | C-Br Stretch |
| 2,6-Dichlorobenzyl alcohol | ~3300-3500 (broad) | ~3050-3100 | ~2850-2960 | ~1030 | 829, 786[4] | - |
| This compound (Predicted) | ~3300-3500 (broad) | ~3050-3100 | ~2850-2960 | ~1020-1040 | ~800-850 | ~550-650 |
Table 4: Mass Spectrometry Data of Halogenated Benzyl Alcohol Derivatives
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Bromobenzyl alcohol | 186/188 (M⁺, M⁺+2) | 107, 79, 77 |
| 2,6-Dichlorobenzyl alcohol | 176/178/180 (M⁺, M⁺+2, M⁺+4)[5] | 141, 111, 75 |
| This compound (Predicted) | 254/256/258/260 (Isotopic pattern for BrCl₂) | [M-OH]⁺, [M-CH₂OH]⁺, [M-Br]⁺, [M-Cl]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reliable structural confirmation of this compound derivatives.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound involves the reduction of the corresponding benzaldehyde.
Materials:
-
2-Bromo-3,6-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-3,6-dichlorobenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to observe are the chemical shifts, integration, and coupling constants of the aromatic protons and the methylene protons of the alcohol group.
-
¹³C NMR: Acquire the spectrum on the same instrument. Observe the number of distinct carbon signals and their chemical shifts to confirm the substitution pattern of the aromatic ring.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates or acquire the spectrum of a solid sample as a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H stretch (broad), aromatic C-H stretch, aliphatic C-H stretch, C-O stretch, and the C-Br and C-Cl stretches in the fingerprint region.
Mass Spectrometry (MS):
-
Technique: Employ Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic pattern to confirm the presence of bromine and chlorine atoms. Study the fragmentation pattern to further support the proposed structure.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the spectroscopic methods for structural confirmation.
Caption: Proposed synthesis workflow for this compound.
Caption: Logical workflow for the spectroscopic confirmation of the synthesized compound.
Alternative Analytical Approaches
Beyond the foundational techniques of NMR, IR, and MS, several other analytical methods can provide complementary structural information for halogenated benzyl alcohol derivatives.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile derivatives and can be used to separate and identify components in a reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the purification and quantification of the target compound. Coupling HPLC with a diode-array detector (DAD) or a mass spectrometer (LC-MS) can provide further structural information.
This guide provides a comprehensive overview of the methods and comparative data necessary for the structural confirmation of this compound and its derivatives. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers can confidently approach the synthesis and characterization of this important class of compounds.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3,6-dichlorobenzyl Alcohol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3,6-dichlorobenzyl alcohol, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations.
This compound is classified as a regulated chemical waste due to its halogenated nature. As with similar compounds, it is presumed to be harmful if swallowed and a serious eye irritant.[1] Proper handling and disposal are crucial to mitigate potential health risks and environmental contamination. The primary method for the disposal of halogenated organic waste is incineration at a regulated hazardous waste facility.[2]
Hazard Profile of Structurally Similar Compounds
| Compound Name | CAS Number | Hazard Classifications |
| 2-Bromobenzyl alcohol | 18982-54-2 | Acute toxicity, Oral (Category 4), Eye irritation (Category 2A)[1] |
| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Serious eye damage (Category 1), Harmful if inhaled (Category 4), Harmful to aquatic life with long-lasting effects (Category 3)[3] |
| α-Bromo-2,6-dichlorotoluene | 20443-98-5 | Corrosive, Causes severe skin burns and eye damage[4] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step methodology must be followed for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Classification: this compound is a halogenated organic compound and must be treated as hazardous waste.[5][6]
-
Segregation: It is imperative to collect halogenated waste separately from non-halogenated waste streams to prevent chemical reactions and to facilitate proper disposal.[6][7] Do not mix with acids, bases, or oxidizing agents.[6]
2. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
3. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. Polyethylene carboys are a suitable option.[6] The container must have a secure screw-top cap.
-
Labeling: Label the waste container clearly as "Hazardous Waste: Halogenated Organic Compounds" before adding any waste. The label should also include the full chemical name, "this compound," and an estimate of the quantity.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition. Keep the container closed except when adding waste.[6][7]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).
-
Collect the absorbent material and any contaminated debris in a sealed bag or container.
-
Label the container as "Hazardous Waste" and dispose of it along with the chemical waste.
5. Final Disposal:
-
Scheduling Pickup: Once the waste container is nearly full (approximately 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Regulatory Compliance: Ensure that the disposal process is in full compliance with all local, regional, and national environmental regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-3,6-dichlorobenzyl alcohol
Essential Safety and Handling Guide for 2-Bromo-3,6-dichlorobenzyl Alcohol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is anticipated to be harmful if swallowed and to cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Impervious nitrile gloves | To prevent skin contact with the chemical. |
| Protective Clothing | Laboratory coat | To protect street clothes and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. Use a NIOSH/MSHA approved respirator if dusts are generated or if working outside of a fume hood. | To prevent inhalation of dusts or vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of any dusts or vapors.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
Avoid generating dust.[3]
-
Use a clean spatula for transfers.
-
If dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
During Use:
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean the work area and any equipment used.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[4][5]
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled "Halogenated Organic Waste - Solid" | Collect in a designated, sealed, and properly labeled waste container. |
| Solutions containing this compound | Labeled "Halogenated Organic Waste - Liquid" | Collect in a designated, sealed, and properly labeled waste container. Do not mix with non-halogenated waste.[6][7] |
| Contaminated Labware (e.g., gloves, bench paper, pipette tips) | Labeled "Solid Waste" or as per institutional guidelines for chemically contaminated solid waste | Place in a designated, sealed waste bag or container within the fume hood. |
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[5]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[6]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department. Do not pour down the drain.[4]
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's EHS department.[6] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
